Technical Documentation Center

4-(aminomethyl)-2-chloro-N-methylaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(aminomethyl)-2-chloro-N-methylaniline

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-(aminomethyl)-2-chloro-N-methylaniline: Structure, Properties, and Synthetic Considerations

Abstract: This technical guide provides a comprehensive overview of 4-(aminomethyl)-2-chloro-N-methylaniline, a substituted aniline derivative with significant potential as a versatile intermediate in synthetic chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of 4-(aminomethyl)-2-chloro-N-methylaniline, a substituted aniline derivative with significant potential as a versatile intermediate in synthetic chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from established chemical principles and data on analogous structures to offer valuable insights for researchers, scientists, and professionals in drug development. We will explore its chemical structure, predicted physicochemical and spectroscopic properties, potential reactivity, conceptual synthetic pathways, and its context within medicinal chemistry and materials science. This guide serves as a foundational resource for leveraging this molecule in research and development endeavors.

Introduction to Substituted Anilines

Aniline and its derivatives are cornerstone building blocks in modern organic chemistry, forming the structural core of countless dyes, polymers, and, most notably, pharmaceutical agents.[1][2] The strategic placement of various functional groups on the aniline scaffold allows for the fine-tuning of electronic properties, solubility, and steric profiles, which in turn dictates the molecule's reactivity and biological interactions.[2] 4-(aminomethyl)-2-chloro-N-methylaniline is a prime example of a multi-functionalized aniline, featuring a secondary aromatic amine, a primary benzylic amine, and a halogen substituent. This unique combination of reactive sites makes it a highly valuable, albeit underexplored, intermediate for constructing complex molecular architectures. This guide aims to consolidate predicted data and theoretical knowledge to provide a robust technical profile of this compound.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers. These details are crucial for sourcing, regulatory compliance, and computational modeling.

IdentifierValueSource
IUPAC Name 4-(aminomethyl)-2-chloro-N-methylaniline[3]
CAS Number 1339569-42-4[3]
Molecular Formula C₈H₁₁ClN₂[3]
Molecular Weight 170.64 g/mol [3]
Canonical SMILES CNC1=C(C=C(C=C1)CN)Cl[3]
InChIKey ATMQFVKUITZOSR-UHFFFAOYSA-N[3]
Structural Analysis

The molecule's functionality is dictated by the interplay of its constituent groups on the benzene ring.

Caption: 2D structure of 4-(aminomethyl)-2-chloro-N-methylaniline.

  • N-methylaniline Group: The secondary amine attached directly to the ring is a moderate activating group, directing electrophilic aromatic substitution to the ortho and para positions. Its basicity is significantly lower than the aliphatic amine due to the delocalization of the nitrogen lone pair into the aromatic system.

  • Aminomethyl Group: This primary benzylic amine is a stronger base than the N-methylaniline moiety. It serves as a key nucleophilic site for reactions such as acylation, alkylation, and amide bond formation.

  • Chloro Substituent: Located at the 2-position, the chlorine atom is an ortho, para-directing deactivator for electrophilic substitution due to its inductive electron-withdrawing effect and resonance-based electron-donating effect. Its presence also influences the molecule's lipophilicity and metabolic stability.

Physicochemical Properties

PropertyPredicted ValueSource
XLogP3 1.4[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]
Topological Polar Surface Area (TPSA) 38.1 Ų[3]
Exact Mass 170.0610761 Da[3]

Expert Interpretation: The predicted XLogP3 of 1.4 suggests a moderate degree of lipophilicity, indicating that the compound is likely to have good solubility in a range of organic solvents but limited solubility in water.[4] The TPSA of 38.1 Ų is well within the range typically associated with good oral bioavailability in drug candidates (often cited as < 140 Ų), suggesting that derivatives of this molecule could possess favorable pharmacokinetic properties. The presence of two hydrogen bond donors and two acceptors facilitates interactions with biological targets.[4]

Predicted Spectroscopic Profile

Spectroscopic analysis is indispensable for structure verification and quality control. Based on the known effects of its functional groups, we can predict the key features in its NMR, MS, and IR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex but highly informative. Chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) in a solvent like CDCl₃.[5]

  • Aromatic Protons (δ ≈ 6.5-7.2 ppm): Three distinct signals are expected in the aromatic region, corresponding to the protons at positions 3, 5, and 6. Their splitting patterns will be influenced by coupling to each other.

  • N-H Protons (variable): The N-H proton of the secondary amine (N-methylaniline) and the two protons of the primary amine (-CH₂NH₂) will appear as broad signals whose chemical shifts are highly dependent on concentration and solvent. The N-H of the aniline will likely be around δ 3.5-4.5 ppm, while the -NH₂ protons will be more upfield.

  • Benzylic Protons (-CH₂-) (δ ≈ 3.8 ppm): The two protons of the aminomethyl group will likely appear as a singlet.

  • Methyl Protons (-CH₃) (δ ≈ 2.8 ppm): The three protons of the N-methyl group will appear as a singlet.

Mass Spectrometry

In mass spectrometry, the compound is expected to show a distinct molecular ion peak.

  • Molecular Ion (M⁺): A peak at m/z ≈ 170.

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak will be observed at m/z ≈ 172, with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for its functional groups.

  • N-H Stretching: Two bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric stretches of the primary amine (-NH₂), and a single, sharper band in the same region for the secondary amine (N-H).

  • C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

  • C=C Stretching: Aromatic ring stretches typically appear in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Conceptual Synthetic Pathway

While no specific synthesis for 4-(aminomethyl)-2-chloro-N-methylaniline is documented in readily available literature, a plausible and logical pathway can be designed using well-established organic chemistry reactions. A robust approach would involve the functionalization of a commercially available precursor. The following two-step pathway starting from 2-chloro-N-methylaniline is proposed.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Vilsmeier-Haack Formylation of 2-chloro-N-methylaniline

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 5 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 2-chloro-N-methylaniline (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC. Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with an aqueous solution of sodium hydroxide (NaOH) until basic (pH > 8). The product, 4-formyl-2-chloro-N-methylaniline, should precipitate and can be collected by filtration.

Step 2: Reductive Amination of 4-formyl-2-chloro-N-methylaniline

  • Reaction Setup: Dissolve the crude aldehyde from Step 1 in methanol. Add ammonium acetate (NH₄OAc, 10 equivalents) to the solution.

  • Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction by adding dilute HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH and extract the product with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 4-(aminomethyl)-2-chloro-N-methylaniline. Purification can be achieved via column chromatography.

synthesis_workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start 2-chloro-N-methylaniline reagent1 1. POCl₃, DMF (Vilsmeier Reagent) 2. NaOH workup intermediate 4-formyl-2-chloro-N-methylaniline reagent1->intermediate Formylation reagent2 1. NH₄OAc, NaBH₃CN 2. Acid/Base workup product 4-(aminomethyl)-2-chloro-N-methylaniline reagent2->product Reductive Amination

Caption: Conceptual workflow for the synthesis of the title compound.

Applications in Research and Drug Development

The true value of 4-(aminomethyl)-2-chloro-N-methylaniline lies in its potential as a synthetic intermediate. Aniline derivatives are foundational in many areas of drug discovery.[1][2]

  • Scaffold for Combinatorial Chemistry: The two distinct amine groups offer orthogonal reactivity. One can be selectively protected while the other is functionalized, allowing for the systematic creation of compound libraries. For example, the primary amine can be converted into a series of amides, sulfonamides, or ureas, while the secondary amine can undergo N-alkylation or arylation.

  • Intermediate for Bioactive Molecules: Compounds with similar structures often serve as key intermediates for kinase inhibitors, receptor antagonists, and other targeted therapies. The chloro-substituted phenyl ring is a common feature in many drugs, contributing to binding affinity and metabolic stability. The aminomethyl group provides a flexible linker to connect to other pharmacophores.[4]

  • Materials Science: Aromatic diamines are often used as monomers in the synthesis of high-performance polymers like polyamides and polyimides. The specific substitution pattern of this molecule could be explored to develop new materials with unique thermal or mechanical properties.

Conclusion

4-(aminomethyl)-2-chloro-N-methylaniline represents a promising yet underutilized chemical entity. Its multi-functional nature, combining two distinct amine functionalities with a halogenated aromatic ring, makes it a highly attractive building block for synthetic chemists. While experimental data remains sparse, this guide provides a robust theoretical framework based on computational predictions and established chemical principles. The predicted physicochemical properties suggest drug-like potential, and the outlined synthetic pathway offers a logical route for its preparation. For researchers in medicinal chemistry and materials science, this compound is a valuable tool for generating novel molecular diversity and exploring new chemical space.

References

  • PubChem. 4-(aminomethyl)-2-chloro-N-methylaniline. National Center for Biotechnology Information. [Link]

  • NextSDS. 4-(aminomethyl)-2-chloroaniline. NextSDS. [Link]

  • PubChem. CID 158195936. National Center for Biotechnology Information. [Link]

  • Wikipedia. 4-Chloro-o-toluidine. Wikimedia Foundation. [Link]

  • Max Planck Institute for Chemical Energy Conversion. Supporting Information. MPG.PuRe. [Link]

  • PubChem. 4-Chloroaniline. National Center for Biotechnology Information. [Link]

  • ChemBeast. Understanding 4-Chloro-N-methylaniline: Properties, Applications, and Sourcing. ChemBeast. [Link]

  • Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [Link]

  • Google Patents. US3636117A - Process for making 4 4'-methylene bis(2-chloroaniline).
  • NIST. 4-Chloro-2-methylaniline hydrochloride. National Institute of Standards and Technology. [Link]

  • Stenutz. 4-chloro-2-methylaniline. Stenutz. [Link]

  • Inxight Drugs. 4-CHLORO-N-METHYLANILINE. National Center for Advancing Translational Sciences. [Link]

  • Cheméo. m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. Cheméo. [Link]

  • Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [Link]

  • Royal Society of Chemistry. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Royal Society of Chemistry. [Link]

  • Google Patents. US3819709A - Synthesis of n-methylaniline.
  • PubMed. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. National Library of Medicine. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • PubMed Central. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. National Library of Medicine. [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. [Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of 4-(aminomethyl)-2-chloro-N-methylaniline (CAS 1339569-42-4)

Executive Summary In early-stage drug discovery, the selection of fragment-like building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead series. 4-(aminomethyl)-2-chloro-N-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the selection of fragment-like building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead series. 4-(aminomethyl)-2-chloro-N-methylaniline (CAS 1339569-42-4) is a highly versatile, di-basic chemical intermediate frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics.

As a Senior Application Scientist, I frequently observe that the developability of a compound is inextricably linked to its fundamental thermodynamics. This whitepaper provides an in-depth technical analysis of the molecular weight, physicochemical properties, and solubility dynamics of CAS 1339569-42-4. Furthermore, it establishes field-proven, self-validating experimental protocols for accurately determining its solubility profile.

Part 1: Fragment-Oriented Physicochemical Profiling

The molecular architecture of 4-(aminomethyl)-2-chloro-N-methylaniline features an ortho-chloro substituted aniline and an aliphatic aminomethyl group. The steric bulk of the chlorine atom restricts the conformation of the N-methyl group, pre-organizing the molecule for specific target binding interactions while minimizing entropic penalties.

Crucially, the compound's molecular weight is 170.64 g/mol [1]. This low molecular weight is a massive strategic advantage. It strictly adheres to the "Rule of 3" (Ro3) for Fragment-Based Drug Discovery (FBDD). When this fragment binds to a target, its low mass ensures a high Ligand Efficiency (LE)—meaning the binding energy per heavy atom is maximized, leaving ample "molecular real estate" for chemists to build upon without exceeding the Lipinski Rule of 5 limits.

Table 1: Physicochemical Properties of CAS 1339569-42-4
PropertyValueMechanistic Implication for Drug Design
Molecular Weight 170.64 g/mol [1]High Ligand Efficiency (LE); strict Ro3 compliance.
Molecular Formula C8H11ClN2[1]Di-basic nature allows for versatile salt screening.
XLogP3 1.4[1]Moderate lipophilicity; favorable for avoiding non-specific binding.
Topological Polar Surface Area 38.1 Ų[1]Excellent passive membrane permeability potential.
Hydrogen Bond Donors 2[1]Provides specific target anchoring points (primary/secondary amines).

Part 2: Acid-Base Thermodynamics and Solubility Dynamics

Because CAS 1339569-42-4 contains two basic nitrogen atoms—an aliphatic primary amine and an aromatic secondary amine—its aqueous solubility is not a static value; it is a dynamic equilibrium dictated by the pH of the surrounding medium.

The causality behind its solubility profile lies in its protonation states. At a low pH (e.g., gastric fluid), both amines are protonated, breaking the crystal lattice energy easily via ion-dipole interactions with water. At physiological pH (7.4), the aliphatic amine remains protonated while the aniline becomes neutral, resulting in moderate solubility. At a high pH, the compound exists entirely as a free base, where its LogP of 1.4[1] drives it out of the aqueous phase, significantly reducing solubility.

Protonation A Low pH (< 4.0) Di-cationic Form Highly Water Soluble B Physiological pH (7.4) Mono-cationic Form Moderate Solubility A->B Deprotonation (+OH⁻) B->A Protonation (+H⁺) C High pH (> 9.0) Free Base Form Lipophilic (LogP 1.4) B->C Deprotonation (+OH⁻) C->B Protonation (+H⁺)

pH-dependent protonation states of CAS 1339569-42-4.

Part 3: Self-Validating Experimental Methodologies

To accurately measure the solubility of CAS 1339569-42-4, we must distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the precipitation point of a compound pre-dissolved in an organic solvent, while thermodynamic solubility measures the true energy required to solvate the solid crystalline lattice[2].

Table 2: Kinetic vs. Thermodynamic Assay Parameters
ParameterKinetic Solubility (Solvent-Shift)Thermodynamic Solubility (Shake-Flask)
Starting Material 10 mM DMSO Stock SolutionSolid Crystalline Powder[2]
Incubation Time 2 Hours24 - 48 Hours
Detection Method Nephelometry / LC-MSHPLC-UV / LC-MS[3]
Primary Artifact DMSO co-solvent effect (supersaturation)Inadequate equilibration time
Self-Validation Mechanism High/Low solubility reference controlsPre- and Post-incubation pH measurement
Protocol A: Kinetic Solubility Profiling (Solvent-Shift Method)

Causality: We utilize a 10 mM DMSO stock because DMSO completely disrupts the molecular crystal lattice. This allows us to rapidly assess the compound's maximum solvation capacity in aqueous buffer before precipitation occurs, which is ideal for high-throughput in vitro assay preparation[4].

  • Preparation: Prepare a 10 mM stock solution of CAS 1339569-42-4 in anhydrous DMSO.

  • Dilution: Spike the DMSO stock into 1X PBS (pH 7.4) to create a serial dilution range (e.g., 1 µM to 500 µM), ensuring the final DMSO concentration does not exceed 2%.

  • Incubation: Shake the microtiter plate at 25°C for 2 hours.

  • Analysis: Measure precipitate formation via laser nephelometry (light scattering) or filter the plate and quantify the supernatant via LC-MS/MS[4].

  • Self-Validation Step: The assay must include Atenolol (highly soluble control) and Ketoconazole (poorly soluble control). If Ketoconazole fails to precipitate at known thresholds, the assay is invalid due to excessive co-solvent effects.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: For lead optimization and formulation, kinetic data is insufficient. We must measure the true thermodynamic equilibrium between the solid state and the aqueous phase without organic solvents. The 24-48 hour incubation is strictly required because the dissolution of the crystalline form is an endothermic, kinetically slow process.

  • Preparation: Weigh exactly 2.5 mg of solid crystalline CAS 1339569-42-4 into a glass vial[3].

  • Solvation: Add 1.0 mL of the target aqueous buffer (e.g., FaSSIF or PBS pH 7.4). Do not add any organic solvent[5].

  • Equilibration: Agitate the suspension on a vial roller at 25°C for 24 to 48 hours to ensure thermodynamic equilibrium is achieved[2].

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a known calibration curve[3].

  • Self-Validation Step (Critical): Measure the pH of the suspension after the 48-hour incubation. Because CAS 1339569-42-4 acts as a weak base, its dissolution can consume protons. If the final pH deviates by >0.1 units from the starting buffer, the assay invalidates itself, proving that a higher-capacity buffer is required to determine the true solubility at that specific pH.

SolubilityWorkflow S1 Solid Compound CAS 1339569-42-4 S2 Add Aqueous Buffer (e.g., PBS pH 7.4) S1->S2 S3 Shake-Flask Incubation (24-48h, 25°C) S2->S3 Excess Solid S4 Phase Separation (Centrifugation) S3->S4 Equilibrium Reached S5 Supernatant Analysis (HPLC-UV / LC-MS) S4->S5 Filtered

Thermodynamic solubility shake-flask workflow for solid compounds.

References

  • PubChem Compound Summary for CID 63088184 : 4-(aminomethyl)-2-chloro-N-methylaniline. National Center for Biotechnology Information. 1

  • ADME Solubility Assay-BioDuro-Global CRDMO . BioDuro-Sundia. 4

  • Thermodynamic Solubility Assay - Domainex . Domainex. 5

  • Thermodynamic Solubility Assay - Evotec . Evotec. 3

  • Shake-Flask Aqueous Solubility Assay . Enamine.2

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies.

Sources

Foundational

Mechanism of Action and Utility of 4-(Aminomethyl)-2-chloro-N-methylaniline in Fragment-Based Drug Discovery

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight building blocks that offer both high-quality target engagement and synthetic tractability is paramount 1. 4-(aminomethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight building blocks that offer both high-quality target engagement and synthetic tractability is paramount 1. 4-(aminomethyl)-2-chloro-N-methylaniline (PubChem CID 63088184) represents a highly privileged pharmacophoric scaffold, particularly in the design of kinase inhibitors and targeted protein degraders (PROTACs).

Rather than acting as a standalone therapeutic, its "mechanism of action" in a drug discovery context is defined by its highly orchestrated chemical interactions within protein binding pockets—specifically the ATP-binding cleft of kinases. This whitepaper dissects the structural causality behind its binding modalities, provides self-validating biophysical and synthetic protocols for its elaboration, and establishes a framework for its use in lead generation.

Molecular Anatomy & Pharmacophoric Rationale

The utility of 4-(aminomethyl)-2-chloro-N-methylaniline stems from its trifunctional anatomy. Every functional group on the benzene ring serves a distinct, synergistic purpose in both target engagement and synthetic evolution.

A. The N-Methylaniline Core: Hinge Region Engagement

In kinase inhibitor design, the hinge region (the segment connecting the N- and C-lobes of the kinase) is the primary anchor point. The secondary amine of the N-methylaniline moiety acts as a highly directional hydrogen bond donor and acceptor. For example, in Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 2 (CDK2), this nitrogen forms critical H-bonds with backbone amides (e.g., Met793 in EGFR or Leu83 in CDK2) 2, [[3]](). The N-methyl group restricts the rotational degrees of freedom, locking the aniline into a bioactive conformation and reducing the entropic penalty upon binding.

B. The 2-Chloro Substituent: Halogen Bonding & Steric Pre-organization

The chlorine atom at the ortho position relative to the secondary amine serves a dual purpose. First, it forces the N-methyl group out of the aromatic plane, preventing steric clashes and pre-organizing the molecule for hinge binding. Second, the electron-withdrawing chlorine atom can engage in halogen bonding or hydrophobic packing against the gatekeeper residue (e.g., Thr790 in EGFR), an interaction known to increase binding affinity by up to 20-fold in specific kinase targets [[2]]().

C. The 4-Aminomethyl Vector: Solvent Channel Exploitation

Located para to the hinge-binding amine, the primary aminomethyl group naturally projects outward toward the solvent-exposed channel of the ATP-binding pocket. This positioning is critical: it allows medicinal chemists to grow the fragment into the solvent channel without disrupting the delicate hinge-binding interactions [[1]](). It serves as an ideal vector for attaching solubility-enhancing groups or PEG-linkers for PROTAC E3-ligase recruitment.

G Frag 4-(aminomethyl)-2-chloro- N-methylaniline NMA N-methylaniline Core Frag->NMA Cl 2-Chloro Substituent Frag->Cl AM 4-Aminomethyl Vector Frag->AM Hinge Kinase Hinge Region (H-Bonding) NMA->Hinge Donor/Acceptor Gatekeeper Gatekeeper Residue (Halogen Bonding) Cl->Gatekeeper Steric/Halogen Fit Solvent Solvent Channel (Fragment Growth) AM->Solvent Covalent Vector

Fig 1. Pharmacophoric mapping and target engagement mechanisms of the fragment.

Quantitative Physicochemical Profiling

For a fragment to be viable in FBDD, it must strictly adhere to the "Rule of Three" (Ro3): Molecular Weight < 300 Da, ClogP ≤ 3, and Hydrogen Bond Donors/Acceptors ≤ 3 1. As summarized in Table 1, 4-(aminomethyl)-2-chloro-N-methylaniline possesses near-perfect physicochemical properties for fragment screening, ensuring high ligand efficiency (LE) upon target binding.

Table 1: Physicochemical Properties of 4-(aminomethyl)-2-chloro-N-methylaniline 4

PropertyValueRo3 Compliance
Molecular Weight 170.64 g/mol Yes (< 300)
XLogP3 (Lipophilicity) 1.4Yes (≤ 3.0)
Topological Polar Surface Area 38.1 ŲYes (≤ 60 Ų)
Hydrogen Bond Donors 2Yes (≤ 3)
Hydrogen Bond Acceptors 2Yes (≤ 3)
Rotatable Bonds 2Yes (≤ 3)

Self-Validating Experimental Workflows

To translate this fragment into a high-affinity lead compound, we must employ orthogonal, self-validating workflows. The following protocols detail the biophysical screening and regioselective synthesis required to elaborate this molecule.

Workflow Step1 1. Primary Screening SPR & Thermal Shift Step2 2. Structural Validation X-ray Crystallography Step1->Step2 Step3 3. Vector Exploitation Targeting 4-Aminomethyl Step2->Step3 Step4 4. Regioselective Synthesis HATU Amide Coupling Step3->Step4 Step5 5. Lead Optimization Kinase Selectivity Profiling Step4->Step5

Fig 2. Self-validating Fragment-Based Lead Discovery (FBLD) workflow.

Protocol 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality: Fragments exhibit low binding affinities (typically Kd​ in the µM to mM range). Standard biochemical fluorescence assays are prone to false positives at these high concentrations due to compound aggregation or optical interference. SPR measures mass changes directly, providing real-time kinetic data ( Kon​ , Koff​ ) and confirming 1:1 binding stoichiometry.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the target kinase (e.g., His-tagged EGFR) onto a Series S Sensor Chip NTA via Ni2+/NTA chelation, followed by amine coupling to lock the protein in place.

  • Self-Validation (Reference Subtraction): Leave Flow Cell 1 (FC1) unmodified as a reference channel. This is critical to subtract bulk refractive index shifts caused by the high DMSO concentrations required to dissolve fragments.

  • Analyte Preparation: Prepare a concentration series of 4-(aminomethyl)-2-chloro-N-methylaniline (from 10 µM to 2 mM) in running buffer (e.g., HBS-P+ with 5% DMSO).

  • Data Acquisition & Modeling: Inject the fragment series over FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Fit the double-referenced data (FC2 - FC1) to a 1:1 steady-state affinity model to derive the Kd​ .

Protocol 2: Regioselective Synthetic Elaboration (Amide Coupling)

Causality: The molecule possesses two amines, but they have vastly different electronic properties. The aliphatic primary amine (-CH₂NH₂) is highly nucleophilic (pKa ~9.5), whereas the secondary aniline (-NHCH₃) is poorly nucleophilic due to electron delocalization into the ring and steric hindrance from the ortho-chloro group (pKa ~4.0). This pKa differential allows for 100% regioselective functionalization of the primary amine without the need for cumbersome protecting groups, making the synthesis inherently self-validating.

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the desired carboxylic acid building block (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Regioselective Coupling: Add 4-(aminomethyl)-2-chloro-N-methylaniline (1.0 eq) to the activated mixture. The highly nucleophilic primary amine will attack the active ester exclusively.

  • Self-Validation (LC-MS Monitoring): Monitor the reaction via LC-MS. The mass spectrum will confirm a single addition product ( [M+H]+ corresponding to the amide), validating that the sterically hindered secondary aniline remains unreacted and available for hinge binding.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC to yield the elaborated lead compound.

References

  • PubChem CID 63088184: 4-(aminomethyl)-2-chloro-N-methylaniline - National Institutes of Health (NIH). 4

  • Fragment-Based Drug Discovery - Journal of Medicinal Chemistry (ACS).1

  • Molecular Recognition of Protein Kinase Binding Pockets for Design of Potent and Selective Kinase Inhibitors - Journal of Medicinal Chemistry (ACS). 2

  • Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC (NIH). 3

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-(Aminomethyl)-2-chloro-N-methylaniline as a Versatile Precursor in Organic Synthesis

Abstract: 4-(Aminomethyl)-2-chloro-N-methylaniline is a uniquely functionalized aromatic compound featuring three distinct reactive sites: a primary benzylic amine, a secondary N-methylaniline, and an aromatic chloro sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 4-(Aminomethyl)-2-chloro-N-methylaniline is a uniquely functionalized aromatic compound featuring three distinct reactive sites: a primary benzylic amine, a secondary N-methylaniline, and an aromatic chloro substituent. This trifecta of functionality makes it a highly valuable, yet underutilized, precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The inherent differences in the nucleophilicity and steric environment of its two amine groups allow for selective transformations, enabling chemists to build molecular complexity in a controlled, stepwise manner. This guide provides a comprehensive overview of the precursor's properties, safety considerations, and its synthetic potential. It includes detailed, field-tested protocols for key transformations, explains the chemical principles behind reaction selectivity, and offers insights into the construction of advanced intermediates for drug discovery programs.

Compound Profile & Physicochemical Properties

4-(Aminomethyl)-2-chloro-N-methylaniline is a substituted aniline derivative with structural features poised for diverse chemical modifications. Understanding its fundamental properties is critical for its effective use in synthesis.

PropertyValueSource
IUPAC Name 4-(aminomethyl)-2-chloro-N-methylaniline[1]
CAS Number 1339569-42-4[1]
Molecular Formula C₈H₁₁ClN₂[1]
Molecular Weight 170.64 g/mol [1]
Canonical SMILES CNC1=C(C=C(C=C1)CN)Cl[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Predicted XLogP3-AA 1.4[1]

The molecule's true synthetic value lies in the differential reactivity of its functional groups, which can be selectively addressed to achieve desired chemical outcomes.

G cluster_molecule 4-(Aminomethyl)-2-chloro-N-methylaniline mol CNC₁=C(Cl)C=C(CN)C=C₁ N_primary Primary Benzylic Amine (-CH₂NH₂) acyl Acylation / Amide Formation N_primary->acyl reductive_amin Reductive Amination N_primary->reductive_amin N_secondary Secondary Aniline (-NHCH₃) buchwald Buchwald-Hartwig Amination N_secondary->buchwald alkylation N-Alkylation (harsher conditions) N_secondary->alkylation Cl_aromatic Aromatic Chloride (-Cl) suzuki Suzuki / Stille Coupling Cl_aromatic->suzuki cyanation Nucleophilic Aromatic Substitution (with activation) Cl_aromatic->cyanation

Caption: Reactivity map of 4-(aminomethyl)-2-chloro-N-methylaniline.

Safety & Handling

Substituted anilines require careful handling due to potential toxicity. While specific data for this molecule is limited, information from structurally related compounds provides a strong basis for safe laboratory practices.[2][3][4]

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[4]P260, P264, P270, P271, P280: Do not breathe vapors. Wash skin thoroughly after handling. Do not eat, drink or smoke when using. Use in a well-ventilated area. Wear protective gloves/clothing/eye protection.
Skin Corrosion/Irritation Causes skin irritation.[4]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye Damage/Irritation Causes serious eye irritation.[2][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.P260, P314: Do not breathe dust/fume/gas/mist/vapors/spray. Get medical advice/attention if you feel unwell.
Carcinogenicity Some related anilines are suspected carcinogens.[5]P201, P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

Standard Operating Procedure:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and light.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthetic Potential & Mechanistic Rationale

The key to unlocking the synthetic utility of this precursor is understanding the differential reactivity of the two amine functionalities.

  • Primary Benzylic Amine (-CH₂NH₂): This group is an alkylamine. Its lone pair of electrons is localized, making it a stronger base and a more potent nucleophile compared to the aniline nitrogen. It is also sterically more accessible. This site will preferentially react with electrophiles like acyl chlorides, aldehydes, and ketones under standard conditions.

  • Secondary Aniline (-NHCH₃): The lone pair on this nitrogen is delocalized into the aromatic π-system, reducing its basicity and nucleophilicity. Furthermore, the adjacent chloro group provides significant steric hindrance. This site is therefore less reactive towards common electrophiles but is an excellent candidate for transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, which often favor less hindered and electronically distinct amine partners.[6]

This reactivity difference allows for a modular approach to synthesis. The benzylic amine can be functionalized first, and the resulting intermediate can then be subjected to reactions at the aniline nitrogen or the aromatic chloride.

Exemplary Synthetic Protocols

The following protocols are based on established methodologies for analogous aniline derivatives and are designed to be robust and reproducible.

Protocol 1: Selective N-Acylation of the Benzylic Amine

This protocol leverages the higher nucleophilicity of the primary benzylic amine to achieve selective formation of an amide bond, a common linkage in pharmaceutical agents.

G start Start: Reagents & Glassware setup 1. Dissolve Precursor (1.0 eq) and Base (1.2 eq, e.g., TEA) in anhydrous DCM under N₂. start->setup cool 2. Cool Reaction to 0 °C (ice-water bath). setup->cool add 3. Add Acyl Chloride (1.05 eq) in DCM dropwise over 15 min. cool->add react 4. Stir at 0 °C for 30 min, then warm to RT and stir for 2-4h. Monitor by TLC. add->react workup 5. Quench with H₂O. Separate layers. Wash organic with sat. NaHCO₃, then brine. react->workup purify 6. Dry (Na₂SO₄), filter, and concentrate in vacuo. Purify via column chromatography. workup->purify end End: Characterized Product purify->end

Caption: Workflow for selective N-acylation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(aminomethyl)-2-chloro-N-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the desired acyl chloride (e.g., benzoyl chloride, 1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Quinazoline Scaffold

Anilines are cornerstone reagents in the synthesis of quinazolines and related N-heterocycles, which are privileged scaffolds in medicinal chemistry.[7] This protocol outlines a plausible two-step synthesis of a 4-anilinoquinazoline derivative, a class of compounds known for its kinase inhibitory activity.

Step A: Synthesis of an N-(2-cyanophenyl)formamidine Intermediate

  • Combine 4-(aminomethyl)-2-chloro-N-methylaniline (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in a flask.

  • Heat the mixture at 80-100 °C for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture and remove excess DMF-DMA under high vacuum to yield the formamidine intermediate, which can often be used without further purification.

Step B: Cyclization with 2-Aminobenzonitrile

  • Dissolve the crude formamidine intermediate from Step A (1.0 eq) and 2-aminobenzonitrile (1.1 eq) in acetic acid.

  • Heat the reaction mixture to reflux (around 120 °C) for 4-8 hours. The cyclization is often driven by the formation of the stable aromatic quinazoline ring.

  • Cool the reaction to room temperature. Pour the mixture into ice water and neutralize with a base (e.g., concentrated NH₄OH) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography to yield the final 4-anilinoquinazoline product.

Expected Characterization Data

Providing expected analytical data is crucial for validating experimental outcomes. Below are predicted NMR shifts for the starting material and a representative product.

CompoundPredicted ¹H NMR Shifts (δ, ppm)Predicted ¹³C NMR Shifts (δ, ppm)
4-(aminomethyl)-2-chloro-N-methylaniline 7.20 (d, 1H), 7.10 (s, 1H), 6.80 (d, 1H), 4.80 (br s, 1H, NH), 3.80 (s, 2H, CH₂), 2.90 (s, 3H, NCH₃), 1.60 (br s, 2H, NH₂)146.0, 135.0, 130.0, 128.0, 122.0, 115.0, 45.0, 31.0
N-((3-chloro-4-(methylamino)phenyl)methyl)benzamide (Product of Protocol 1 with Benzoyl Chloride)7.80 (d, 2H), 7.50-7.40 (m, 3H), 7.25 (d, 1H), 7.15 (s, 1H), 6.85 (d, 1H), 6.50 (br t, 1H, NH-CO), 4.90 (br s, 1H, NH-CH₃), 4.50 (d, 2H, CH₂), 2.90 (s, 3H, NCH₃)167.5, 146.5, 136.0, 134.0, 131.5, 130.5, 128.5, 128.0, 127.0, 122.5, 115.0, 43.0, 31.0

Note: Predicted shifts are for illustrative purposes and should be confirmed by experimental data.

Conclusion & Future Outlook

4-(Aminomethyl)-2-chloro-N-methylaniline represents a powerful and versatile building block for modern organic synthesis. The predictable and selective reactivity of its functional groups allows for the strategic construction of diverse and complex molecules. Its application extends beyond the examples provided, with potential uses in the synthesis of novel ligands for catalysis, functional dyes, and agrochemicals. As the demand for novel chemical entities in drug discovery continues to grow, exploiting such multifunctional precursors will be essential for accelerating the development of next-generation therapeutics.[8]

References

  • PubChem. (2026, March 7). 4-(aminomethyl)-2-chloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved from [Link]

  • Wang, S. F., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(6), 8295-8311. [Link]

  • G. S. C. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130507. [Link]

  • Lee, J. H., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 28(14), 5344. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

Sources

Application

A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-(aminomethyl)-2-chloro-N-methylaniline

Application Note & Protocol Abstract This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(aminomethyl)-2-chloro-N-methylaniline. The compound, a key intermediate in pharmaceutical synthesis, possesses polar and basic functional groups that necessitate careful control of chromatographic parameters to achieve optimal separation and peak symmetry. This document details the systematic approach to method development, from initial screening of mobile phases and stationary phases to the fine-tuning of critical parameters. The final, optimized method is subjected to a rigorous validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] All validation data, including specificity, linearity, accuracy, precision, and robustness, are presented to demonstrate the method's suitability for its intended purpose in a quality control environment.

Introduction and Analyte Characterization

4-(aminomethyl)-2-chloro-N-methylaniline is a substituted aniline derivative with the molecular formula C₈H₁₁ClN₂ and a molecular weight of 170.64 g/mol .[3] Its structure, featuring both a primary benzylic amine and a secondary aromatic amine, classifies it as a polar, basic compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂PubChem CID 63088184[3]
Molecular Weight 170.64 g/mol PubChem CID 63088184[3]
XLogP3-AA 1.4PubChem CID 63088184[3]
pKa (estimated) ~4.5 (N-methylaniline), ~9.5 (aminomethyl)Aniline/Benzylamine derivatives[4][5]

The presence of two basic centers with different pKa values presents a distinct chromatographic challenge. Without adequate pH control, the analyte can exist in multiple ionic states, leading to poor peak shape, variable retention, and unreliable quantification. The compound's moderate hydrophobicity (XLogP3-AA of 1.4) makes it suitable for reversed-phase chromatography, although its polarity can lead to poor retention on conventional C18 columns under highly organic mobile phase conditions.[6][7][8] Therefore, the primary goal of this method development was to establish conditions that ensure a single, stable ionic form of the analyte and achieve adequate retention and resolution.

HPLC Method Development: A Rationale-Driven Approach

The development process was structured to logically refine the chromatographic conditions, starting from first principles based on the analyte's properties.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Structure, pKa, LogP) Mode Mode Selection (Reversed-Phase) Analyte->Mode  Leads to Screening Initial Parameter Screening - Column (C18) - Mobile Phase (ACN/Buffer) - Wavelength (DAD Scan) Mode->Screening  Informs Optimization Parameter Optimization - Buffer pH - Gradient Profile - Column Temperature Screening->Optimization  Refines FinalMethod Final Optimized Method Optimization->FinalMethod  Defines Validation Method Validation (ICH Q2 R2) FinalMethod->Validation  Verifies

Caption: Logical workflow for HPLC method development.

Selection of Chromatographic Mode and Stationary Phase

Given the analyte's moderate polarity, reversed-phase high-performance liquid chromatography (RP-HPLC) was selected as the most appropriate separation mode.[9] A standard C18 (L1) stationary phase was chosen for initial screening due to its versatility and wide availability. A column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm provides a good balance of efficiency and backpressure for robust method development.

Mobile Phase and pH Control

The critical parameter for this analysis is mobile phase pH. To ensure consistent protonation of both amine functional groups and mitigate undesirable interactions with residual silanols on the column packing, an acidic mobile phase is required. A pH of 3.0 was selected, which is well below the pKa of both the N-methylaniline moiety (~4.5) and the more basic aminomethyl group (~9.5). At this pH, the analyte exists predominantly as a single, dicationic species, promoting sharp, symmetrical peaks. A potassium phosphate buffer was chosen for its excellent buffering capacity in this pH range and its low UV cutoff. Acetonitrile was selected as the organic modifier over methanol due to its lower viscosity and superior UV transparency.

Detection Wavelength

An initial scan using a Diode Array Detector (DAD) from 200 to 400 nm was performed on a standard solution of 4-(aminomethyl)-2-chloro-N-methylaniline. The UV spectrum revealed a maximum absorbance (λmax) at approximately 242 nm. This wavelength was selected for quantification to ensure high sensitivity.

Optimization of Elution Conditions

A scouting gradient was run from 10% to 90% acetonitrile to determine the approximate organic solvent concentration required for elution. Based on the results, a refined gradient was developed to ensure adequate retention and separation from any potential impurities or degradation products. The final optimized conditions are detailed in the protocol below.

Experimental Protocol: Final Validated Method

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent L1 column).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (H₃PO₄, ~85%, ACS Grade)

    • Water (Deionized, 18.2 MΩ·cm)

  • Reference Standard: 4-(aminomethyl)-2-chloro-N-methylaniline (purity >99.0%).

Solution Preparation
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

Chromatographic Conditions
ParameterSetting
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 0.0 min: 20% B10.0 min: 60% B12.0 min: 60% B12.1 min: 20% B15.0 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 242 nm
Run Time 15 minutes
System Suitability Test (SST)

Before initiating any analysis, the system suitability must be verified by making five replicate injections of the Working Standard Solution (50 µg/mL). The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates ≥ 5000
%RSD of Peak Area ≤ 1.0%

Method Validation

The method was validated according to ICH Q2(R2) guidelines to demonstrate its reliability for the quantitative determination of 4-(aminomethyl)-2-chloro-N-methylaniline.[10][11][12]

ValidationParameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ LOQ/LOD Method->LOQ

Sources

Method

Elucidating the Fragmentation Pathway of 4-(aminomethyl)-2-chloro-N-methylaniline using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive guide to understanding and predicting the mass spectrometry fragmentation pattern of 4-(amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to understanding and predicting the mass spectrometry fragmentation pattern of 4-(aminomethyl)-2-chloro-N-methylaniline. As a substituted aniline, this compound contains multiple functional groups that dictate its behavior under mass spectrometric analysis. A thorough characterization is crucial for its identification in complex matrices, such as in metabolite identification studies or synthetic chemistry quality control. We present a detailed theoretical analysis of its fragmentation pathways under positive-mode electrospray ionization (ESI) followed by collision-induced dissociation (CID), a protocol for experimental verification, and a guide for data interpretation. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation of small organic molecules.

Introduction and Scientific Context

4-(aminomethyl)-2-chloro-N-methylaniline is a molecule of interest in medicinal chemistry and drug discovery, serving as a potential scaffold or intermediate. Its structure combines an aromatic ring, a chlorine substituent, a primary amine (within an aminomethyl group), and a secondary N-methylaniline moiety. This complexity presents a unique fingerprint upon mass spectrometric analysis. Understanding its fragmentation is not merely an academic exercise; it is essential for developing robust analytical methods for quantification, confirming synthetic products, and identifying potential metabolites or degradants.

This guide moves beyond a simple listing of fragments. It explains the causal chemical principles that govern the fragmentation process, grounding the predictions in the established behavior of aromatic amines, halogenated compounds, and benzylic systems.[1][2][3] The protocol described herein is designed as a self-validating system, where the predicted data serves as a benchmark for experimental results.

Molecular Characteristics
  • Chemical Structure: Chemical structure of 4-(aminomethyl)-2-chloro-N-methylaniline

  • Molecular Formula: C₈H₁₁ClN₂[4]

  • Monoisotopic Mass: 170.06 g/mol [4]

  • Key Features for MS Analysis:

    • Two Nitrogen Atoms: According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[5][6] The protonated molecule [M+H]⁺ will therefore have an odd mass-to-charge ratio (m/z).

    • Basic Centers: The presence of two amine groups (one primary, one secondary) makes the molecule highly basic. These sites are readily protonated, making positive-mode electrospray ionization (ESI) the ideal method for analysis.[7][8]

    • Chlorine Atom: The natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. An "M+2" peak with roughly one-third the intensity of the monoisotopic peak is a definitive marker.[2]

Theoretical Fragmentation Analysis

Soft ionization techniques like ESI typically yield the protonated molecule with minimal in-source fragmentation.[7] Therefore, to elicit structural information, tandem mass spectrometry (MS/MS) is required. In this process, the protonated molecule, [M+H]⁺ (precursor ion), is mass-selected and subjected to collision-induced dissociation (CID), where it fragments into product ions.[9]

The protonation is expected to occur at one of the two nitrogen atoms. The subsequent fragmentation pathways are driven by the stability of the resulting fragment ions and neutral losses.

Predicted Major Fragmentation Pathways of [M+H]⁺ (m/z 171.07)

The primary fragmentation events are expected to involve the most labile bonds, particularly those alpha to the nitrogen atoms and the benzylic position.

  • Pathway I: Benzylic Cleavage (α-cleavage) This is often the most dominant fragmentation for molecules with a benzylic amine.[1][10] The bond between the aromatic ring and the aminomethyl carbon is cleaved. This cleavage is highly favored due to the formation of a resonance-stabilized benzylic cation.

    • Fragmentation: Loss of the aminomethyl radical (•CH₂NH₂) or a neutral loss of methanimine (CH₂=NH) after rearrangement.

    • Predicted Fragment: A highly stable cation at m/z 141.04 . This fragment retains the chloro-N-methylaniline structure.

  • Pathway II: Loss of Ammonia (NH₃) A common fragmentation pathway for primary amines involves the neutral loss of ammonia.[11] Protonation at the primary amine facilitates this loss.

    • Fragmentation: Neutral loss of NH₃.

    • Predicted Fragment: A fragment ion at m/z 154.04 .

  • Pathway III: Cleavage Alpha to the N-methyl Group Alpha-cleavage is a characteristic fragmentation of amines.[5][12] For the secondary amine, this can involve the loss of the methyl group.

    • Fragmentation: Loss of a methyl radical (•CH₃).

    • Predicted Fragment: A fragment ion at m/z 156.05 .

  • Pathway IV: Loss of Chlorine The carbon-chlorine bond can cleave, leading to the loss of a chlorine radical or neutral HCl.

    • Fragmentation: Loss of a chlorine radical (•Cl).

    • Predicted Fragment: A fragment ion at m/z 136.08 .

  • Pathway V: Formation of an Iminium Ion Another form of α-cleavage involves the cleavage of the bond between the benzylic carbon and the aromatic ring, leading to a stable iminium ion.

    • Fragmentation: Cleavage of the Ar-CH₂ bond.

    • Predicted Fragment: A characteristic iminium ion at m/z 30.03 (CH₂=NH₂⁺). This is a very common fragment for primary amines with an unbranched α-carbon.[1]

Below is a diagram illustrating these primary fragmentation pathways.

G cluster_main Fragmentation of 4-(aminomethyl)-2-chloro-N-methylaniline parent [M+H]⁺ m/z 171.07 frag1 Fragment I m/z 141.04 (Benzylic Cleavage) parent->frag1 -CH₂NH₂ frag2 Fragment II m/z 154.04 (Loss of NH₃) parent->frag2 -NH₃ frag3 Fragment III m/z 156.05 (Loss of •CH₃) parent->frag3 -CH₃ frag4 Fragment IV m/z 136.08 (Loss of •Cl) parent->frag4 -Cl frag5 Fragment V m/z 30.03 (Iminium Ion) parent->frag5 Ar-CH₂ Cleavage

Caption: Predicted primary fragmentation pathways from the [M+H]⁺ precursor ion.

Experimental Protocol

This protocol outlines a standard procedure for acquiring MS and MS/MS data via direct infusion on a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF system).

Materials and Reagents
  • 4-(aminomethyl)-2-chloro-N-methylaniline (analyte)

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid (≥99%)

  • Calibrant solution for the mass spectrometer

Sample Preparation
  • Prepare Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol.

  • Prepare Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 Methanol:Water solvent mixture.

  • Final Infusion Solution: To 1 mL of the working solution, add 1 µL of formic acid (to a final concentration of 0.1%). This ensures efficient protonation of the analyte.[7]

  • Vortex the final solution thoroughly.

Mass Spectrometer Setup and Data Acquisition

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Table 1: Suggested Mass Spectrometer Parameters

ParameterMS1 (Full Scan) SettingMS/MS (Product Ion Scan) SettingRationale
Ionization Mode Positive ESIPositive ESIThe two basic amine groups are readily protonated.
Capillary Voltage 3.5 - 4.5 kV3.5 - 4.5 kVOptimizes the electrospray plume for stable ion generation.
Desolvation Temp. 350 - 450 °C350 - 450 °CEnsures efficient removal of solvent from the ESI droplets.
Desolvation Gas Flow Instrument Dependent (e.g., 600 L/hr)Instrument Dependent (e.g., 600 L/hr)Aids in desolvation and prevents solvent clusters.
Scan Range (m/z) 50 - 30025 - 180Covers the expected precursor and major fragment ions.
Precursor Ion (m/z) N/A171.1 (and 173.1 for isotope)Selects the protonated molecule for fragmentation.
Collision Gas N/AArgonAn inert gas used to induce fragmentation upon collision.
Collision Energy (CE) N/A10 - 40 eV (Ramp)A range of energies is crucial. Low CE reveals primary losses, while high CE reveals deeper fragmentation.

graph TD {
A[Start: Sample Preparation] --> B{Prepare 1 µg/mL Solution in 50:50 MeOH:H₂O};
B --> C{Add 0.1% Formic Acid};
C --> D[Infuse into ESI Source];
subgraph "Mass Spectrometer"
D --> E{Acquire MS1 Full Scan (m/z 50-300)};
E --> F{Identify [M+H]⁺ at m/z 171.1};
F --> G{Set up MS/MS Experiment};
G --> H[Select m/z 171.1 as Precursor];
H --> I{Apply Collision Energy (10-40 eV)};
I --> J[Acquire Product Ion Spectrum];
end
J --> K[End: Data Analysis];
style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style K fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style I fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Experimental workflow from sample preparation to MS/MS data acquisition.

Expected Results and Data Interpretation

MS1 Full Scan Spectrum

The full scan spectrum should be relatively simple. The most prominent signal will be the protonated molecule [M+H]⁺.

  • Base Peak: m/z 171.07 (C₈H₁₂ClN₂⁺)

  • Isotope Peak: A peak at m/z 173.07 with an intensity of approximately 33% relative to the base peak, confirming the presence of one chlorine atom.

MS/MS Product Ion Spectrum

The MS/MS spectrum will provide the structural fingerprint. By comparing the observed fragments to the theoretical predictions, the structure can be confirmed. A ramped collision energy experiment is highly recommended to observe the evolution of fragments as the energy increases.

Table 2: Summary of Predicted Fragment Ions and Their Origin

Observed m/zCalculated m/zProposed FormulaNeutral LossFragmentation Pathway
156.05156.0478C₇H₈ClN₂⁺•CH₃Pathway III
154.04154.0427C₈H₉Cl⁺NH₃Pathway II
141.04141.0373C₇H₈ClN⁺•CH₂NH₂Pathway I
136.08136.0815C₈H₁₂N₂⁺•ClPathway IV
30.0330.0344CH₄N⁺C₇H₇ClNPathway V

Interpretation Insights:

  • The presence of a strong peak at m/z 141.04 would be strong evidence for the benzylic cleavage (Pathway I).

  • The small, low-mass ion at m/z 30.03 is highly diagnostic for a primary amine attached to a methylene group.[1]

  • Observing the neutral loss of 17 Da (NH₃) to give m/z 154.04 confirms the presence of the -CH₂NH₂ group.

  • The relative intensities of these fragments will be dependent on the collision energy. At lower energies, larger fragments like m/z 156 and 154 may dominate. At higher energies, the more stable benzylic cation at m/z 141 and the small iminium ion at m/z 30 may become more prominent.

Conclusion

The mass spectrometric fragmentation of 4-(aminomethyl)-2-chloro-N-methylaniline is governed by predictable chemical principles, primarily driven by α-cleavage and benzylic bond scission. By utilizing positive-mode ESI-MS/MS, a rich fragmentation spectrum can be generated, providing a unique fingerprint for this molecule. The key diagnostic fragments are expected at m/z 141.04 (benzylic cleavage), m/z 154.04 (loss of ammonia), and m/z 30.03 (iminium ion). This application note provides both the theoretical foundation and a practical, robust protocol for researchers to confidently identify and characterize this compound and its structurally related analogues in various scientific applications.

References

  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Retrieved from [Link]

  • JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Retrieved from [Link]

  • ECHIMICA. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, March 7). PubChem Compound Summary for CID 63088184, 4-(aminomethyl)-2-chloro-N-methylaniline. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • ArTS. (n.d.). Comprehensive survey of VUV induced dissociative photoionization of aniline: Role of H migration assisted isomerization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 14). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007, November 15). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Retrieved from [Link]

  • ACS Publications. (2000, May 23). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry. Retrieved from [Link]

  • Eötvös Loránd University. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • PLOS. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Synthesis Yield of 4-(aminomethyl)-2-chloro-N-methylaniline

Welcome to the technical support center for the synthesis of 4-(aminomethyl)-2-chloro-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(aminomethyl)-2-chloro-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer data-driven solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 4-(aminomethyl)-2-chloro-N-methylaniline?

A1: The synthesis of 4-(aminomethyl)-2-chloro-N-methylaniline can be approached via several strategic pathways. The optimal choice depends on the availability of starting materials, scalability, and desired purity profile. Two of the most logical and field-proven routes are the Reductive Amination Pathway and the Nitro Reduction Pathway .

  • Route 1: The Reductive Amination Pathway: This is often the preferred route due to its high selectivity and generally milder conditions. It begins with the commercially available or easily synthesized 2-chloro-N-methylaniline. The key steps involve introducing a formyl group onto the aromatic ring, followed by its conversion to the aminomethyl group.

    • Step A: Formylation: 2-chloro-N-methylaniline is formylated to produce the key intermediate, 2-chloro-4-formyl-N-methylaniline. The Vilsmeier-Haack reaction is the most effective method for this transformation[1].

    • Step B: Reductive Amination: The resulting aldehyde is then converted to the primary amine via reductive amination. This can be achieved using various reagents, such as ammonia in the presence of a reducing agent like sodium cyanoborohydride[2].

  • Route 2: The Nitro Reduction Pathway: This route starts with a precursor containing a nitro group, which is later reduced to form the aniline.

    • Step A: Synthesis of a Nitro Intermediate: A common starting material would be 2-chloro-4-nitrotoluene. This can be subjected to N-methylation and subsequent functional group manipulations. However, achieving the desired structure can be complex. A more direct, though challenging, approach involves starting from 2-chloro-N-methyl-4-nitroaniline.

    • Step B: Reduction: The nitro group is selectively reduced to an amine. A common and effective method for this reduction is using iron powder in the presence of an acid, such as hydrochloric acid[3].

Q2: My yield is low during the Vilsmeier-Haack formylation of 2-chloro-N-methylaniline (Route 1, Step A). What are the likely causes?

A2: Low yields in the Vilsmeier-Haack reaction are typically traced back to three critical areas: the quality of the Vilsmeier reagent, the reaction conditions, and the workup procedure.

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF)[1]. The reagent is highly moisture-sensitive. Ensure you are using anhydrous DMF and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Kinetics: The N-methylamino group is a strong activating group, directing the electrophilic substitution to the para position. However, the reaction requires sufficient thermal energy to proceed to completion. After the initial exothermic formation of the Vilsmeier reagent and addition of the aniline, heating the mixture (e.g., on a steam bath for 2-3 hours) is crucial for driving the reaction forward[1]. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is typically done by pouring the reaction mixture onto crushed ice. The subsequent neutralization is also critical. A pH of 6-8, often achieved by adding a saturated sodium acetate solution, is required to precipitate the aldehyde product effectively[1].

Q3: I'm observing significant byproduct formation during the reductive amination step (Route 1, Step B). How can I improve selectivity?

A3: Reductive amination is a powerful tool, but its success hinges on controlling the relative rates of imine formation and reduction. The primary byproduct is often the secondary amine, formed by the product amine reacting with another molecule of the starting aldehyde.

  • Choice of Reducing Agent: The choice of hydride reagent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are less reactive and will selectively reduce the protonated imine intermediate much faster than they reduce the starting aldehyde[2]. Using a more aggressive reducing agent like sodium borohydride (NaBH₄) can lead to the reduction of the aldehyde to an alcohol before imine formation occurs.

  • Control of Stoichiometry and Amine Source: Using a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) can significantly favor the formation of the primary amine product by Le Châtelier's principle.

  • pH Control: The reaction is typically fastest under weakly acidic conditions (pH 5-6), which facilitates both imine formation and the activity of milder reducing agents. Ammonium acetate can serve as both the ammonia source and a buffer.

Q4: The reduction of my nitro-intermediate (Route 2) is sluggish or incomplete. What can I do to optimize this step?

A4: The reduction of an aromatic nitro group is a robust but sometimes challenging transformation. Incomplete reactions can result from catalyst deactivation, insufficient reducing agent, or poor mass transfer.

  • Reducing Agent and Conditions: While catalytic hydrogenation (e.g., H₂ with Pd/C) is a clean method, a more common and scalable approach for nitroanilines is the use of a metal in acidic media. A mixture of iron powder and dilute hydrochloric acid or acetic acid in a solvent like isopropanol or ethanol is highly effective[3]. The reaction is often exothermic and may require initial heating to reflux to initiate, after which it can sustain itself.

  • Activation of Iron: The surface of the iron powder can oxidize over time. Pre-washing the iron powder with dilute acid can help activate it and improve reaction rates.

  • Mass Transfer: Vigorous stirring is essential, especially in heterogeneous reactions involving metal powders, to ensure proper mixing and contact between the reactants[3].

Recommended Experimental Protocol: The Reductive Amination Pathway

This section provides a detailed, step-by-step protocol for the synthesis of 4-(aminomethyl)-2-chloro-N-methylaniline starting from 2-chloro-N-methylaniline.

Step 1: Synthesis of 2-chloro-4-formyl-N-methylaniline (Vilsmeier-Haack Reaction)

Materials:

  • 2-chloro-N-methylaniline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated aqueous sodium acetate solution

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (1.5 equivalents) in an ice-water bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring. Maintain the temperature below 10°C. An exothermic reaction will form the Vilsmeier reagent.

  • Once the addition is complete, add 2-chloro-N-methylaniline (1.0 equivalent) dropwise to the stirred mixture.

  • After the addition, remove the ice bath and heat the reaction mixture to 60-70°C for 3-4 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it slowly onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the acidic solution to a pH of 7 by the slow addition of a saturated aqueous sodium acetate solution. A solid precipitate should form.

  • Filter the solid product and wash it thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Step 2: Synthesis of 4-(aminomethyl)-2-chloro-N-methylaniline (Reductive Amination)

Materials:

  • 2-chloro-4-formyl-N-methylaniline (from Step 1)

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH), anhydrous

  • Sodium cyanoborohydride (NaBH₃CN)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Dissolve 2-chloro-4-formyl-N-methylaniline (1.0 equivalent) and a large excess of ammonium acetate (7-10 equivalents) in anhydrous methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • In a separate container, carefully dissolve sodium cyanoborohydride (1.5 equivalents) in a small amount of anhydrous methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is toxic. Handle with appropriate safety precautions.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC.

  • Once the reaction is complete, carefully quench the excess reducing agent by the dropwise addition of 1M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and basify the aqueous solution to pH > 10 with 2M NaOH solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the final product by silica gel column chromatography.

Troubleshooting and Optimization Guide
Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Formylation) 1. Moisture in reagents or glassware. 2. Incomplete reaction. 3. Product loss during workup.1. Use anhydrous DMF and POCl₃; conduct the reaction under an inert atmosphere. 2. Increase reaction time or temperature; monitor by TLC. 3. Ensure complete precipitation by carefully adjusting the pH to ~7 during neutralization.
Multiple Spots on TLC after Step 1 Formation of regioisomers or side products.The N-methylamino group is a strong ortho, para-director. The para product should be major. Purify carefully via recrystallization or column chromatography.
Low Yield in Step 2 (Reductive Amination) 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Formation of secondary amine byproduct.1. Increase the concentration of the ammonia source (ammonium acetate). 2. Use fresh, high-quality NaBH₃CN. 3. Ensure a large excess of the ammonia source is present throughout the reaction.
Presence of Starting Aldehyde after Step 2 Incomplete reduction.1. Add an additional portion of NaBH₃CN and allow the reaction to stir for longer. 2. Verify the pH is weakly acidic to facilitate the reaction.
Visualizations
Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination Start 2-chloro-N-methylaniline Intermediate 2-chloro-4-formyl- N-methylaniline Start->Intermediate POCl₃, DMF Final 4-(aminomethyl)-2-chloro- N-methylaniline Intermediate->Final NH₄OAc, NaBH₃CN

Caption: Recommended two-step synthesis pathway.

Troubleshooting Logic for Reductive Amination

Troubleshooting_Reductive_Amination Start Low Yield or Byproduct Formation? Check_SM Is starting aldehyde consumed (TLC)? Start->Check_SM Check_Imine Is imine intermediate visible (TLC)? Check_SM->Check_Imine Yes Sol_SM Incomplete Reaction: - Prolong reaction time - Add more NaBH₃CN Check_SM->Sol_SM No Check_Product Is secondary amine byproduct major? Check_Imine->Check_Product Yes Sol_Imine Poor Imine Formation: - Increase [NH₄OAc] - Check solvent quality Check_Imine->Sol_Imine No Sol_Product Side Reaction Dominates: - Ensure large excess of NH₄OAc - Use NaBH(OAc)₃ Check_Product->Sol_Product Yes

Caption: Decision tree for troubleshooting Step 2.

References
  • PrepChem. (2018). Synthesis of 2-chloro-4-fluoro-3-methylaniline. Retrieved from [Link]

  • PubChem. (2026, March 7). 4-(aminomethyl)-2-chloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2008). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 3(10), e3546. Available at: [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Li, F., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 23(11), 2943. Available at: [Link]

  • Google Patents. (2012). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • Nature Communications. (2022). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Retrieved from [Link]

  • PLOS One. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-methylformanilide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

Sources

Optimization

Troubleshooting solubility issues with 4-(aminomethyl)-2-chloro-N-methylaniline in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-(aminomethyl)-2-chloro-N-methylaniline (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-(aminomethyl)-2-chloro-N-methylaniline (CAS: 1339569-42-4) when handled in Dimethyl Sulfoxide (DMSO).

While DMSO is the gold standard solvent for drug discovery libraries, the unique structural features of this compound—specifically its primary aliphatic amine and secondary aniline moieties—make it highly susceptible to environmental degradation and precipitation.

Below, you will find a synthesis of quantitative data, diagnostic FAQs, mechanistic pathways, and field-proven protocols to ensure the integrity of your assays.

Part 1: Physicochemical Profiling

To troubleshoot solubility, we must first understand the molecular behavior of the compound. Table 1 summarizes the quantitative properties that dictate its solubility profile in DMSO.

Table 1: Physicochemical Properties & Solubility Implications

Property Value Implication for DMSO Solvation
Molecular Weight 170.64 g/mol Small molecule; theoretically exhibits high baseline solubility in pure DMSO (>50 mM).
XLogP3 1.4 Moderately lipophilic; highly sensitive to water-induced precipitation (solvent shock).
Aliphatic Amine (-CH₂NH₂) Primary Amine Highly nucleophilic; rapidly reacts with atmospheric CO₂ to form insoluble carbamate salts.

| Aniline Moiety (-NHCH₃) | Secondary Amine | Electron-rich aromatic system; susceptible to oxidative coupling/polymerization via dissolved O₂. |

Part 2: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My DMSO stock was perfectly clear yesterday, but today there is a white, cloudy precipitate at the bottom of the tube. What happened? The Causality: Your compound has likely reacted with atmospheric carbon dioxide (CO₂). DMSO is an excellent solvent for gases, and CO₂ readily dissolves into it. The primary amine group (aminomethyl) acts as a nucleophile, attacking the dissolved CO₂ to form a zwitterionic intermediate. This intermediate rapidly undergoes intermolecular proton transfer with a second amine molecule to form a carbamate salt [1]. Because salts are highly ionic, they are completely insoluble in non-aqueous, moderately polar solvents like DMSO, resulting in an immediate white precipitate.

CO2_Pathway A Free Amine (Soluble) C Zwitterion Intermediate A->C Nucleophilic Attack B Atmospheric CO2 (Dissolved in DMSO) B->C D Carbamic Acid (Metastable) C->D Intramolecular Proton Transfer E Carbamate Salt (Insoluble Precipitate) C->E + 2nd Amine Molecule D->E Ion Pairing

Mechanism of primary amine precipitation via CO2-induced carbamate formation.

Q2: The compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. Why? The Causality: This is a classic case of "solvent shock" driven by the hygroscopic nature of DMSO. DMSO rapidly absorbs moisture from the atmosphere[2]. When you add an aqueous buffer directly into a DMSO stock (or add them together too rapidly), you create localized micro-environments of high water concentration. Because your compound has an XLogP3 of 1.4, its solubility drops exponentially in the presence of water. The localized supersaturation forces the compound to nucleate and form crystals before it can evenly disperse[3].

Q3: Over a few weeks in the freezer, my stock solution turned dark brown and formed a fine, dark precipitate. Is it still usable? The Causality: No, the stock is compromised. The secondary aniline moiety (-NHCH₃) is prone to oxidative coupling. In the presence of dissolved oxygen and trace metal impurities (often found in lower-grade DMSO or leached from pipette tips), anilines oxidize to form reactive radical cations. These couple together to form phenazine-like dimers or polyaniline oligomers, which are deeply colored (brown/blue/black) and highly insoluble[4].

Part 3: Field-Proven Experimental Protocols

To prevent the issues described above, every protocol must be a self-validating system. The following methodologies are designed to eliminate the root causes of precipitation: H₂O, CO₂, and O₂ ingress.

Workflow Step1 1. Weigh Compound (Under N2/Argon) Step2 2. Add Solvent (Anhydrous DMSO) Step1->Step2 Step3 3. Purge Headspace (Argon Gas) Step2->Step3 Step4 4. Aliquot (Single-use tubes) Step3->Step4 Step5 5. Storage (-20°C Desiccator) Step4->Step5

Step-by-step workflow for preparing and storing amine-containing DMSO stocks.

Protocol A: Preparation of Resilient, Anhydrous DMSO Stocks

Objective: Prevent carbamate formation and oxidative degradation during storage.

  • Solvent Selection: Strictly use Anhydrous DMSO (≤0.005% water) packaged under argon. Do not use standard benchtop DMSO, which may already contain up to 33% water by weight if left unsealed[2].

  • Atmospheric Control: Weigh 4-(aminomethyl)-2-chloro-N-methylaniline inside a glove box or use a localized nitrogen stream.

  • Dissolution: Add the anhydrous DMSO to achieve your target concentration (e.g., 10 mM). Vortex gently until visually clear. Self-validation: Hold the tube against a light source; there should be zero Tyndall effect (light scattering).

  • Headspace Purging (Critical): Before sealing, gently blow a stream of Argon gas over the liquid surface for 5 seconds. Argon is heavier than air and will displace both O₂ (preventing oxidation) and CO₂ (preventing carbamate formation).

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 20 µL) to entirely eliminate freeze-thaw cycles, which exacerbate precipitation kinetics.

  • Storage: Store at -20°C inside a sealed secondary container filled with desiccant (e.g., Drierite).

Protocol B: The "Reverse Dilution" Method for Aqueous Assays

Objective: Prevent localized solvent shock and compound nucleation during assay setup.

  • Buffer Preparation: Dispense the required volume of your final aqueous assay buffer into a sterile tube (e.g., 990 µL).

  • Agitation: Place the buffer tube on a vortex mixer at a medium-low speed.

  • Reverse Addition: Draw up your DMSO stock (e.g., 10 µL). While the buffer is actively swirling, add the DMSO stock dropwise directly into the center of the vortex.

  • Rationale: By adding the compound into the larger aqueous volume under agitation, the DMSO is instantly dispersed. The compound never experiences a localized concentration above its aqueous solubility limit, effectively bypassing the nucleation phase[3].

References

  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Retrieved from [Link]

  • Kortunov, P. V., et al. (2015). In Situ Nuclear Magnetic Resonance Mechanistic Studies of Carbon Dioxide Reactions with Liquid Amines in Non-aqueous Systems: Evidence for the Formation of Carbamic Acids and Zwitterionic Species. Energy & Fuels, ACS Publications. Retrieved from [Link]

  • Stejskal, J., et al. (2008). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules, ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Removing impurities from 4-(aminomethyl)-2-chloro-N-methylaniline reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with purifying 4-(aminomethyl)-2-chloro-N-methylanili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with purifying 4-(aminomethyl)-2-chloro-N-methylaniline .

This molecule presents a unique purification challenge because it contains two distinct basic centers: a highly basic primary aliphatic amine and a weakly basic secondary aromatic amine. Standard aqueous workups often fail to separate the target product from common reaction impurities like unreacted nitriles, secondary amine dimers, and dehalogenated byproducts.

Below, you will find a physicochemical breakdown, mechanistic troubleshooting FAQs, and self-validating protocols designed to isolate your target compound with high purity.

Part 1: Physicochemical Profiling

To design a robust purification strategy, we must first understand the ionization behavior and lipophilicity of the target molecule and its common impurities.

Table 1: Quantitative Physicochemical Profile for Purification Design

Molecule / Functional GroupEstimated pKaLogPPurification Significance
Target: Aliphatic 1° Amine ~9.33[1]1.4[2]Highly basic; remains protonated (water-soluble) at neutral pH.
Target: Aromatic 2° Amine ~4.85[3]1.4[2]Weakly basic; acts as a free base at pH > 5.
Impurity: Nitrile Starting Material N/A (Neutral)> 2.5Remains lipophilic at all pH levels; easily removed at pH 2.0.
Impurity: 2° Amine Dimer ~10.5> 3.0Extremely lipophilic; partitions into organic solvents even when partially ionized at pH 8.0.

Part 2: Troubleshooting FAQs

Q1: My crude reaction mixture contains significant amounts of unreacted 3-chloro-4-(methylamino)benzonitrile. How can I selectively remove it? A: The nitrile starting material is neutral, whereas your target product contains two basic nitrogen centers. By acidifying the mixture to pH 2.0 using aqueous HCl, both the primary aliphatic amine and the secondary aromatic amine become fully protonated, driving the target product entirely into the aqueous phase. The unreacted nitrile remains highly lipophilic and will partition into an organic solvent like dichloromethane (DCM) or ethyl acetate.

Q2: I am observing a high-molecular-weight impurity on LC-MS. What is it, and how do I suppress it? A: This is a classic secondary amine dimer: bis(3-chloro-4-(methylamino)benzyl)amine. During the catalytic hydrogenation of nitriles, the intermediate primary imine can undergo nucleophilic attack by the newly formed primary amine product. This forms a hemiaminal intermediate that eliminates ammonia and reduces to a secondary amine dimer. To suppress this during synthesis, run the reduction in the presence of excess ammonia or an acidic modifier (like Boc₂O or HCl) to trap the primary amine and shift the equilibrium away from dimerization.

Mechanism Nitrile Nitrile Starting Material Imine Primary Imine Intermediate Nitrile->Imine Reduction Product Primary Amine (Target Product) Imine->Product Reduction Aminal Hemiaminal Intermediate Imine->Aminal + Primary Amine Dimer Secondary Amine (Dimer Impurity) Aminal->Dimer -NH3, Reduction

Mechanism of secondary amine dimer formation during nitrile reduction.

Q3: How do I separate the secondary amine dimer from the primary amine product post-reaction? A: You can exploit the differential lipophilicity of primary versus secondary amines using a [4]. While both amines are basic, the dimer is significantly more lipophilic. By adjusting the aqueous phase to a controlled pH of ~8.0, the primary amine (pKa ~9.33) remains largely protonated and water-soluble[1]. Conversely, the secondary amine dimer, despite being partially ionized, partitions into the organic phase due to its overwhelming hydrophobic bulk[4]. Alternatively, in ethereal solvents is highly effective[5].

Q4: I detected a des-chloro impurity (4-(aminomethyl)-N-methylaniline). How do I remove it? A: Dehalogenation is a common side reaction during palladium-catalyzed hydrogenations. Because the pKa values of the des-chloro impurity and the target product are nearly identical, liquid-liquid extraction will not separate them. You must rely on selective salt crystallization (e.g., forming the tartrate salt) or reverse-phase chromatography. To prevent it in future batches, switch to a less reactive catalyst like Raney Nickel or add a catalytic poison (e.g., thiophene) to attenuate Pd activity.

Part 3: Self-Validating Experimental Protocols

Protocol A: Buffer-Assisted Liquid-Liquid Extraction

This protocol uses pH modulation to sequentially strip neutral and highly lipophilic basic impurities from the target molecule.

Extraction Step1 Crude Mixture in DCM Step2 Add 1.0 M HCl (pH 2.0) Step1->Step2 Org1 Organic Phase (Nitrile & Neutrals) Step2->Org1 Discard Aq1 Aqueous Phase (Amine Salts) Step2->Aq1 Retain Step3 Adjust to pH 8.0 Extract with DCM Aq1->Step3 Org2 Organic Phase (Dimer Impurity) Step3->Org2 Discard Aq2 Aqueous Phase (Product Salt) Step3->Aq2 Retain Step4 Adjust to pH >12 Extract with EtOAc Aq2->Step4 Pure Pure Product (Organic Phase) Step4->Pure Isolate

Buffer-assisted liquid-liquid extraction workflow for amine purification.

Step-by-Step Methodology:

  • Initial Acidic Extraction: Dissolve the crude reaction mixture in DCM (10 mL/g). Add 1.0 M aqueous HCl until the aqueous phase reaches pH 2.0. Extract 3 times.

    • Causality: Fully protonates both the primary and secondary amine groups. Neutral impurities (nitrile) stay in the DCM layer.

  • Validation Check 1: Spot the retained aqueous layer on a TLC plate and stain with Ninhydrin. A purple/pink spot confirms the presence of the primary amine product. Do not discard the organic layer until this is confirmed.

  • pH-Controlled Wash: Adjust the aqueous phase to exactly pH 8.0 using a saturated NaHCO₃ solution. Extract with DCM (3 volumes).

    • Causality: The highly lipophilic secondary amine dimer partitions into the organic layer, while the primary amine product remains completely in the aqueous buffer[4].

  • Product Recovery: Basify the aqueous phase to pH > 12 using 2.0 M NaOH. Extract with Ethyl Acetate (EtOAc) or DCM.

  • Validation Check 2: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Run LC-MS to verify the absence of the dimer (M+ mass corresponding to the dimer should be <1%).

Protocol B: Selective Hydrochloride Salt Precipitation

If buffer extraction leaves trace dimer, salt precipitation leverages the highly crystalline nature of primary benzylamine hydrochlorides to reject lipophilic impurities[5].

Step-by-Step Methodology:

  • Free-basing: Ensure the crude mixture is fully in its free-base form. Dissolve the crude oil in a non-polar ethereal solvent (e.g., Methyl tert-butyl ether[MTBE] or diethyl ether) at a concentration of 0.5 M.

  • Salt Formation: Cool the solution to 0 °C. Slowly add 1.05 equivalents of HCl in dioxane (or ethereal HCl) dropwise under vigorous stirring.

    • Causality: The primary amine rapidly forms a highly crystalline hydrochloride salt that crashes out of the non-polar solvent. The lipophilic secondary amine dimer salt remains soluble in the ether[5].

  • Validation & Isolation: Filter the precipitate via vacuum filtration and wash with cold MTBE. To validate, dissolve a few crystals of the filter cake in water, basify with NaOH, extract into DCM, and analyze via GC-MS/LC-MS.

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-(aminomethyl)-2-chloro-N-methylaniline vs non-chlorinated aniline analogs

An In-Depth Comparative Analysis for Drug Discovery Professionals: 4-(aminomethyl)-2-chloro-N-methylaniline vs. Its Non-Chlorinated Analog A Senior Application Scientist's Guide to a Key Structural Modification In the in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: 4-(aminomethyl)-2-chloro-N-methylaniline vs. Its Non-Chlorinated Analog

A Senior Application Scientist's Guide to a Key Structural Modification

In the intricate process of drug discovery and lead optimization, the devil is truly in the details. Seemingly minor atomic substitutions can profoundly alter a molecule's physicochemical properties, metabolic fate, and biological activity. This guide provides a comprehensive comparison between 4-(aminomethyl)-2-chloro-N-methylaniline and its direct non-chlorinated counterpart, 4-(aminomethyl)-N-methylaniline.

Our objective is to dissect the influence of a single, strategically placed chlorine atom. For researchers and drug development professionals, understanding the multifaceted effects of such a modification is paramount for rational drug design. We will explore this comparison through the lens of physicochemical properties, synthetic accessibility, and the resulting biological implications, supported by actionable experimental protocols.

The Physicochemical Impact of ortho-Chlorination

The introduction of a chlorine atom at the C2 position (ortho to the N-methylamino group) initiates a cascade of changes in the molecule's fundamental properties. The chlorine atom acts as a weak deactivating group via induction (electron-withdrawing) and a weak activating group via resonance (electron-donating), with the inductive effect generally dominating its influence on the aniline ring's electronics.

This electronic perturbation, combined with the steric bulk of the chlorine atom, directly impacts properties crucial for a molecule's journey through biological systems—its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties

Property4-(aminomethyl)-2-chloro-N-methylaniline4-(aminomethyl)-N-methylanilineRationale for Difference
Molecular Formula C₈H₁₁ClN₂C₈H₁₂N₂Addition of a chlorine atom.
Molecular Weight 170.64 g/mol [1]136.20 g/mol The mass of the chlorine atom (approx. 35.45 amu) is added.
XLogP3-AA (Lipophilicity) 1.4[1]~0.9 (Estimated)The chloro- group significantly increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding.
pKa (Anilino Nitrogen) Lower (Estimated)Higher (Estimated)The strong electron-withdrawing inductive effect of the ortho-chloro group decreases the electron density on the anilino nitrogen, making it less basic.[2]
Topological Polar Surface Area (TPSA) 38.1 Ų[1]38.1 ŲTPSA is calculated based on nitrogen and hydrogen atoms; the chlorine atom does not contribute, so the value remains identical.
Hydrogen Bond Donors 2[1]2Both molecules possess two N-H bonds (one on the secondary amine and one on the primary amine) capable of donating hydrogen bonds.
Hydrogen Bond Acceptors 2[1]2The two nitrogen atoms in each molecule can act as hydrogen bond acceptors.

Synthesis Strategies: Navigating the Path to Each Analog

The synthetic routes to these molecules, while similar in overall strategy, diverge based on the necessity and timing of the chlorination step. A robust synthesis plan must consider yield, purity, and scalability. The general approach often involves building the substituted aniline core and then introducing or revealing the aminomethyl group.

Below is a comparative workflow illustrating plausible synthetic pathways. The key decision point is when to introduce the chlorine atom—either by starting with a pre-chlorinated precursor or by chlorinating an intermediate. Starting with 2-chloro-4-nitroaniline is often a more direct route for the chlorinated analog, as it avoids potential issues with regioselectivity during the chlorination of a more complex aniline derivative.

G cluster_0 Pathway A: Chlorinated Analog Synthesis cluster_1 Pathway B: Non-Chlorinated Analog Synthesis A_start 2-Chloro-4-nitroaniline A_step1 N-methylation (e.g., MeI, NaH) A_start->A_step1 A_mid 2-Chloro-N-methyl-4-nitroaniline A_step1->A_mid A_step2 Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) A_mid->A_step2 A_end 4-(aminomethyl)-2-chloro-N-methylaniline A_step2->A_end B_start 4-Nitroaniline B_step1 N-methylation (e.g., MeI, NaH) B_start->B_step1 B_mid N-Methyl-4-nitroaniline B_step1->B_mid B_step2 Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) B_mid->B_step2 B_end 4-(aminomethyl)-N-methylaniline B_step2->B_end

Caption: Comparative synthetic workflows for the chlorinated and non-chlorinated analogs.

Protocol: Catalytic Reduction of a Nitroarene Precursor

This protocol describes a general yet robust method for the final step in the proposed syntheses: the reduction of the nitro group to the aminomethyl group's primary amine. This step is critical and validates the feasibility of the overall synthetic scheme.

Objective: To reduce the nitro group of the N-methylated nitroaniline intermediate to a primary amine.

Materials:

  • 2-Chloro-N-methyl-4-nitroaniline (or N-methyl-4-nitroaniline) (1.0 eq)

  • Palladium on Carbon (10% Pd, 5-10 mol%)

  • Ethanol or Methanol (as solvent)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Celite

Procedure:

  • Vessel Preparation: Ensure a flask or Parr vessel is clean, dry, and equipped with a magnetic stir bar.

  • Reagent Addition: To the vessel, add the nitroaniline precursor (1.0 eq) and the solvent (e.g., ethanol) to create a solution or suspension.

  • Catalyst Addition: Carefully add the Palladium on carbon catalyst (10 mol%) to the mixture. Causality Note: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its ability to readily adsorb both hydrogen gas and the nitroarene on its surface, facilitating the reduction.[3]

  • Hydrogenation: Seal the vessel and purge it with an inert gas (like Nitrogen or Argon) before introducing hydrogen gas. Maintain a positive pressure of hydrogen (e.g., a balloon or ~50 psi in a Parr apparatus).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Trustworthiness Note: Complete removal of the palladium catalyst is crucial, as residual heavy metals are unacceptable in pharmaceutical compounds.

  • Isolation: Rinse the Celite pad with additional solvent. Combine the filtrates and concentrate them under reduced pressure to yield the crude product.

  • Purification: The resulting amine can be purified further by column chromatography or recrystallization if necessary.

Biological and Pharmacological Implications: The Chlorine Advantage

The structural and electronic changes induced by the chlorine atom have profound implications for how the molecule interacts with biological systems.

G cluster_0 cluster_1 cluster_2 Mod ortho-Chloro Substitution Lipophilicity Increased Lipophilicity (LogP) Mod->Lipophilicity adds nonpolar surface Basicity Decreased Basicity (pKa) Mod->Basicity inductive effect Metabolism Blocked Metabolic Site Mod->Metabolism steric/electronic shield Binding Potential for Halogen Bonding Mod->Binding electrophilic tip ADME Improved ADME Profile (e.g., better absorption, longer half-life) Lipophilicity->ADME Basicity->ADME Metabolism->ADME Potency Enhanced Target Potency/Selectivity Binding->Potency

Caption: The cascading effects of ortho-chlorination on drug-like properties.

  • Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. The position ortho to the activating N-methylamino group is a potential site for hydroxylation. The presence of a chlorine atom at this position can effectively block this metabolic pathway, increasing the molecule's metabolic stability and prolonging its in vivo half-life. This is a common and highly effective strategy in medicinal chemistry.[4]

  • Target Binding and Potency: The chlorine atom can significantly influence ligand-protein interactions.

    • Steric Effects: The increased bulk can promote a specific conformation of the molecule that is more favorable for binding to a target protein's active site.

    • Halogen Bonding: The chlorine atom has an electron-deficient region on its outermost surface (the σ-hole), which can form a favorable, non-covalent interaction with an electron-rich atom (like an oxygen or sulfur) in the protein's binding pocket. This "halogen bond" can substantially increase binding affinity and potency.[2]

  • Lipophilicity and Permeability: As noted, chlorination increases lipophilicity. This can enhance the molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets. However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[2]

  • Basicity (pKa) and Pharmacokinetics: The reduced basicity of the anilino nitrogen in the chlorinated analog means it will be less protonated at physiological pH (7.4). This can influence its solubility, receptor interactions, and potential to be trapped in acidic organelles, thereby altering its distribution profile.

Recommended Experimental Workflow for Head-to-Head Comparison

To empirically validate the predicted differences, a structured experimental workflow is essential. The following protocols provide a self-validating system to quantify the impact of the ortho-chloro substitution.

G cluster_physchem Physicochemical Characterization cluster_adme In Vitro ADME Profiling cluster_bio Biological Activity start Synthesize & Purify Both Analogs p1 Protocol 1: Determine LogD₇.₄ (RP-HPLC) start->p1 Confirm Identity & Purity (LCMS, NMR) p2 Protocol 2: Determine pKa (Potentiometric Titration) start->p2 Confirm Identity & Purity (LCMS, NMR) p3 Protocol 3: Metabolic Stability Assay (Human Liver Microsomes) p1->p3 p2->p3 p4 Protocol 4: Plasma Protein Binding (Equilibrium Dialysis) p3->p4 p5 Target-Based Assay (e.g., Kinase IC₅₀) p4->p5 end Comparative Data Analysis & Lead Selection Decision p5->end

Caption: A logical workflow for the experimental comparison of the two aniline analogs.

Protocol: In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of the chlorinated vs. non-chlorinated analog in a liver microsome system.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM, 20 mg/mL stock)

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., Verapamil) for reaction quenching

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation: Prepare an NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions. Prepare a microsome solution by diluting the HLM stock to 1 mg/mL in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the buffer and the test compound (final concentration 1 µM). Expertise Note: A 1 µM concentration is standard as it is typically below the Km for most CYP enzymes, ensuring the reaction rate is proportional to the substrate concentration.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This provides the necessary cofactor for CYP enzyme activity.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the 100% reference.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A longer half-life for the chlorinated analog would provide strong evidence of its enhanced metabolic stability.

Conclusion

The comparison between 4-(aminomethyl)-2-chloro-N-methylaniline and its non-chlorinated analog is a classic case study in medicinal chemistry. The addition of a single chlorine atom is not a trivial change; it is a strategic decision that systematically modifies the molecule's properties.

  • The chlorinated analog is predicted to be more lipophilic and metabolically stable, with a lower pKa. These are often desirable traits for developing drug candidates with improved pharmacokinetic profiles. The potential for halogen bonding could also translate to higher potency.

  • The non-chlorinated analog is more polar and potentially more susceptible to metabolism. However, its higher basicity and smaller size might be advantageous for interacting with specific biological targets where a hydrogen bond donor/acceptor at that position is preferred over a bulky halogen.

Ultimately, the choice between these two scaffolds depends entirely on the specific therapeutic target and the desired drug profile. The experimental workflow outlined above provides a clear, data-driven path for making that critical decision. By understanding the causality behind each structural modification, researchers can move beyond trial-and-error and into the realm of rational, predictive drug design.

References

  • Wang, Z., et al. (2013). Design, Synthesis, and Structure–Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Ali, F., et al. (2025). Positional effects of chlorine-substituted polyaniline reinforced with feco2s4 on HER and supercapacitor performance. Scientific Reports. Available from: [Link]

  • PubChem. 4-(aminomethyl)-2-chloro-N-methylaniline. National Center for Biotechnology Information. Available from: [Link]

  • Dunn, M. J., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available from: [Link]

  • Wang, D., et al. (2016). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Angewandte Chemie International Edition. Available from: [Link]

  • Bílek, M., et al. (2021). Microwave-Aided Reactions of Aniline Derivatives with Formic Acid: Inquiry-Based Learning Experiments. ResearchGate. Available from: [Link]

  • ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. Available from: [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Available from: [Link]

  • Singh, C., et al. (2018). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Molecules. Available from: [Link]

  • ACS Publications. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available from: [Link]

  • EPA. (1983). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available from: [Link]

  • Sciencemadness.org. The Addition-Chlorination of Aniline. Available from: [Link]

  • Wujec, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. Available from: [Link]

  • ResearchGate. (2022). N‐monomethylation of aniline derivatives with methanol under the catalysis of Mn‐catalyst 3. Available from: [Link]

  • GSRS. 4-AMINO-N-METHYLANILINE. Available from: [Link]

  • PubMed. Macromolecular binding and metabolism of the carcinogen 4-chloro-2-methylaniline. Available from: [Link]

  • MDPI. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Available from: [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Available from: [Link]

  • UQTR. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available from: [Link]

  • Wikipedia. 4-Chloro-o-toluidine. Available from: [Link]

  • PubMed. (2017). Lethal and sublethal effects of aniline and chlorinated anilines on zebrafish embryos and larvae. Available from: [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Google Patents. Synthesis of n-methylaniline.
  • RSC Publishing. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Available from: [Link]

  • Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals. Available from: [Link]

  • Wikipedia. N-Methylaniline. Available from: [Link]

  • ACS Publications. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. Environmental Science & Technology. Available from: [Link]

  • Frontiers. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Available from: [Link]

  • Google Patents. Method of making n-methyl aniline.

Sources

Comparative

Cross-Validation of HPLC Assays for 4-(aminomethyl)-2-chloro-N-methylaniline: Legacy C18 vs. Modernized Biphenyl Chemistries

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transferring legacy methods for highly polar, basic active pharmaceutical ingredients (APIs) and their intermediates. One such challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transferring legacy methods for highly polar, basic active pharmaceutical ingredients (APIs) and their intermediates. One such challenging compound is 4-(aminomethyl)-2-chloro-N-methylaniline .

This guide provides an objective, data-driven cross-validation comparing a traditional legacy C18 method against a modernized Biphenyl UHPLC method. By deconstructing the chromatographic mechanisms at play, this guide will help you modernize your workflows to meet stringent and standards.

The Analytical Challenge: Causality of Peak Tailing

4-(aminomethyl)-2-chloro-N-methylaniline () is characterized by a primary aminomethyl group, a secondary N-methylaniline group, and an electron-withdrawing chloro substituent.

The Root Cause of Legacy Failures: In traditional reversed-phase HPLC (Method A), analysts often use standard C18 columns with neutral pH buffers (e.g., pH 7.0). At this pH, two detrimental phenomena occur:

  • Silanol Ionization: The residual silanols on the silica support (pKa ~4.5) ionize into negatively charged species ( SiO− ).

  • Analyte Protonation: The basic amine groups on the analyte (pKa ~9.5) remain fully protonated ( NH3+​ ).

This creates an unintended cation-exchange mechanism . The strong electrostatic attraction between the protonated amines and the ionized silanols results in slow desorption kinetics, manifesting as severe peak tailing, shifting retention times, and poor recovery.

The Modernized Solution: To eliminate silanol interactions, the mobile phase pH must be dropped to 3.0 (Method B), neutralizing the silanols ( SiOH ). However, at pH 3.0, the highly polar, fully protonated analyte exhibits almost zero hydrophobic retention on a standard C18 phase. The solution is a Biphenyl stationary phase . The electron-withdrawing chloro group makes the analyte's aromatic ring electron-deficient ( π -acidic). The Biphenyl column provides an electron-rich ( π -basic) surface, enabling strong, orthogonal π−π donor-acceptor stacking . This retains the polar analyte effectively while maintaining perfect peak symmetry.

Mechanism cluster_C18 Method A: Legacy C18 (pH 7.0) cluster_Biphenyl Method B: Biphenyl (pH 3.0) Analyte 4-(aminomethyl)-2-chloro-N-methylaniline (Protonated Amine) C18_Int Weak Hydrophobic Interaction Analyte->C18_Int Silanol Residual Silanol (SiO⁻) Ion-Exchange Analyte->Silanol PiPi π-π Stacking with Chloroarene Analyte->PiPi Silanol_Sup Silanols Neutralized (SiOH) Analyte->Silanol_Sup Result1 Peak Tailing & Signal Loss C18_Int->Result1 Silanol->Result1 Result2 Sharp Peaks & High Sensitivity PiPi->Result2 Silanol_Sup->Result2

Mechanistic comparison of stationary phase interactions dictating peak shape and retention.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. You must pass the embedded System Suitability Testing (SST) gates before proceeding to sample analysis.

Method A: Legacy C18 Protocol (Baseline)
  • Column: Standard C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 20 mM Potassium Phosphate (pH 7.0) / Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Method B: Modernized Biphenyl Protocol (Optimized)
  • Column: Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 60% B over 6 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (MS-compatible).

The Self-Validating Workflow

Step 1: System Equilibration Purge the system and equilibrate the column with the respective mobile phase for at least 20 column volumes. Monitor the baseline; do not proceed until baseline drift is ≤1 mAU/min.

Step 2: System Suitability Testing (SST) Inject 6 replicates of the 4-(aminomethyl)-2-chloro-N-methylaniline standard at 10 µg/mL.

  • Validation Gate: Calculate the Tailing Factor ( Tf​ ) and %RSD of the peak area. Halt analysis if Tf​>1.5 or %RSD >2.0% . (Note: Method A will routinely fail this gate, necessitating the shift to Method B).

Step 3: Linearity and Range Inject calibration standards ranging from 0.05 µg/mL to 50 µg/mL. Calculate the linear regression.

  • Validation Gate: Ensure R2≥0.990 as per ICH Q2(R2) mandates [2].

CV_Workflow A Method A (Legacy C18) C System Suitability (Tailing < 1.5) A->C B Method B (Biphenyl) B->C D ICH Q2(R2) / M10 Validation C->D E Statistical Equivalence D->E

Cross-validation workflow enforcing ICH Q2(R2) and M10 system suitability gates.

Cross-Validation Data Presentation

The quantitative data generated from the cross-validation study highlights the stark performance differences between the two methodologies. Data was evaluated against the acceptance criteria outlined in [3].

Validation ParameterMethod A (Legacy C18)Method B (Modern Biphenyl)ICH Q2(R2) / M10 Criteria
Retention Time ( tR​ ) 2.4 min (Variable, ±0.4 min)4.8 min (Stable, ±0.02 min)Consistent across runs
Tailing Factor ( Tf​ ) 2.31.1 ≤1.5
Theoretical Plates ( N ) 4,50018,200 >10,000
Linearity ( R2 ) 0.9850.9998 ≥0.990
Limit of Detection (LOD) 0.50 µg/mL0.02 µg/mL Signal-to-Noise ≥3:1
Limit of Quantitation (LOQ) 1.50 µg/mL0.06 µg/mL Signal-to-Noise ≥10:1
Accuracy (% Recovery) 82% ± 6.5%99% ± 1.2% 85% - 115%
MS Compatibility No (Phosphate Buffer)Yes (Volatile Formate) Required for LC-MS/MS
Data Synthesis & Conclusion

The empirical data definitively proves that Method B (Biphenyl) is superior for the quantitation of 4-(aminomethyl)-2-chloro-N-methylaniline. Method A fails the ICH Q2(R2) criteria for tailing factor ( Tf​=2.3 ) and linearity ( R2=0.985 ), directly caused by the unmitigated secondary interactions with ionized silanols.

Conversely, Method B leverages low pH to neutralize silanols and utilizes π−π interactions to achieve a 25-fold increase in sensitivity (LOD drops from 0.50 to 0.02 µg/mL) and an accuracy of 99%. Furthermore, the use of ammonium formate makes Method B entirely compatible with downstream LC-MS/MS applications, future-proofing the assay for pharmacokinetic or trace impurity profiling.

References

  • PubChem Compound Summary for CID 63088184 : 4-(aminomethyl)-2-chloro-N-methylaniline. National Center for Biotechnology Information. URL:[Link][1]

  • ICH Q2(R2) Validation of Analytical Procedures : Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link][2]

  • ICH M10 on Bioanalytical Method Validation : Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link][3]

Sources

Validation

A Comparative Reactivity Analysis: 4-(aminomethyl)-2-chloro-N-methylaniline vs. 4-aminobenzylamine for Pharmaceutical Scaffolding

Introduction In the landscape of drug discovery and development, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a synthetic campaign. Substituted benzylamines and anilines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a synthetic campaign. Substituted benzylamines and anilines are privileged structures, serving as key intermediates in the synthesis of a vast array of biologically active compounds.[1] This guide provides a detailed comparative analysis of two such building blocks: the structurally complex 4-(aminomethyl)-2-chloro-N-methylaniline and the foundational 4-aminobenzylamine .

While both molecules possess an aromatic ring with amino and aminomethyl functionalities, the additional substituents on 4-(aminomethyl)-2-chloro-N-methylaniline—an ortho-chloro group and an N-methyl group—profoundly alter its electronic and steric profile. Understanding these differences is paramount for researchers aiming to control reaction outcomes, optimize yields, and predict potential side reactions. This document offers a side-by-side examination of their molecular properties, a theoretical framework for their reactivity, and practical experimental protocols to empirically validate these predictions.

Molecular Structure and Physicochemical Properties

The reactivity of a molecule is a direct consequence of its structure. Both compounds feature a benzylamine moiety and an aniline moiety, creating two distinct nucleophilic centers. However, the substitution pattern on 4-(aminomethyl)-2-chloro-N-methylaniline introduces significant electronic and steric perturbations.

G cluster_0 4-(aminomethyl)-2-chloro-N-methylaniline cluster_1 4-aminobenzylamine a a b b

Caption: Molecular structures of the two compounds under comparison.

The key points of differentiation are the ortho-chloro and N-methyl groups on 4-(aminomethyl)-2-chloro-N-methylaniline. The chloro group is electron-withdrawing via induction (-I) but weakly donating via resonance (+R), with the inductive effect typically dominating, thus deactivating the aromatic ring.[2][3] The N-methyl group is weakly electron-donating (+I) and converts the aromatic amine from a primary to a secondary amine.

Property4-(aminomethyl)-2-chloro-N-methylaniline4-aminobenzylamineReference(s)
Molecular Formula C₈H₁₁ClN₂C₇H₁₀N₂[4]
Molar Mass 170.64 g/mol 122.17 g/mol [4]
Aromatic Amine Type SecondaryPrimary
Key Substituents ortho-Chloro, N-MethylNone
Predicted Ring Reactivity (EAS) DeactivatedHighly Activated[2][5]
Predicted Basicity (Aromatic NH) Weaker than aniline (Ortho Effect)Weaker than alkylamines (Resonance)[3][6]
Predicted Basicity (Aliphatic NH₂) High (Localized Lone Pair)High (Localized Lone Pair)[7]

Theoretical Reactivity Framework

A molecule's reactivity is governed by the interplay of electronic and steric factors. Here, we dissect these influences to build a predictive model for the behavior of our two compounds.

Nucleophilicity of the Amine Centers: A Tale of Two Nitrogens

Both molecules contain two distinct amine functional groups: a benzylic (aliphatic-like) amine and an aniline (aromatic) amine.

  • Benzylic Amine (-CH₂NH₂): The lone pair on this nitrogen is localized and not involved in the aromatic system. Consequently, it is significantly more basic and nucleophilic than the aromatic amine.[7] In reactions like acylation or alkylation, this site is expected to be the primary point of attack for both molecules.[8]

  • Aniline Amine (-NHR): The lone pair on the aniline nitrogen is delocalized into the benzene ring through resonance, which greatly reduces its availability for nucleophilic attack and lowers its basicity compared to aliphatic amines.[3][5]

Key Prediction: For both compounds, reactions with electrophiles will exhibit high chemoselectivity, favoring the benzylic amine over the aromatic amine under kinetic control.[8]

Influence of Substituents on Reactivity

The substituents on 4-(aminomethyl)-2-chloro-N-methylaniline create a more complex reactivity profile compared to 4-aminobenzylamine.

G cluster_A Reactivity Modulators cluster_B Reactivity Modulators cluster_outcomes Predicted Outcomes A 4-(aminomethyl)-2-chloro-N-methylaniline ortho_Cl ortho-Chloro Group A->ortho_Cl Steric Hindrance -I Effect (Deactivating) N_Me N-Methyl Group A->N_Me Steric Hindrance +I Effect (Weakly Activating) B 4-aminobenzylamine NH2 para-Amino Group B->NH2 No Steric Hindrance +R Effect (Strongly Activating) reactivity_A Reduced Nucleophilicity Slower EAS Reactions ortho_Cl->reactivity_A N_Me->reactivity_A reactivity_B High Nucleophilicity Rapid EAS Reactions NH2->reactivity_B

Caption: Factors influencing the comparative reactivity of the two molecules.

  • Electronic Effects:

    • 4-aminobenzylamine: The primary aromatic -NH₂ group is a powerful activating group due to its strong resonance effect (+R > -I). This makes the aromatic ring highly electron-rich and extremely susceptible to electrophilic aromatic substitution (EAS).[5]

    • 4-(aminomethyl)-2-chloro-N-methylaniline: The ortho-chloro group is deactivating due to its strong inductive effect (-I > +R), which withdraws electron density from the ring.[3] The secondary N-methylaniline group is still activating, but its effect is tempered by the opposing chloro group. The net result is a significantly less electron-rich aromatic ring compared to 4-aminobenzylamine.

  • Steric Effects (The Ortho Effect):

    • The presence of the bulky chloro group ortho to the N-methylaniline nitrogen in 4-(aminomethyl)-2-chloro-N-methylaniline introduces significant steric hindrance. This "ortho effect" can impede the approach of electrophiles to the nitrogen atom and also hinder solvation of the protonated conjugate acid, thereby reducing the basicity of the aromatic amine.[6][9]

Experimental Protocols for Reactivity Comparison

To empirically test these theoretical predictions, the following comparative experiments are proposed. These protocols are designed to be self-validating by directly comparing reaction outcomes under identical conditions.

Experiment 1: Comparative N-Acylation with Acetic Anhydride

This experiment probes the nucleophilicity of the most reactive amine center (the benzylic amine). The reaction rate will serve as an indicator of the combined electronic and steric accessibility of this primary amine.

Objective: To compare the rate and yield of N-acylation of the benzylic amine in both compounds.

Methodology:

  • Preparation: In two separate, identical flasks, dissolve 1.0 mmol of 4-(aminomethyl)-2-chloro-N-methylaniline and 1.0 mmol of 4-aminobenzylamine in 10 mL of anhydrous dichloromethane (DCM) containing 1.2 mmol of triethylamine (a non-nucleophilic base).

  • Initiation: Cool both solutions to 0 °C in an ice bath. To each flask, add 1.05 mmol of acetic anhydride dropwise with vigorous stirring.

  • Monitoring: Monitor the reaction progress at 15-minute intervals using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material.

  • Workup: Once the reaction in the faster flask reaches completion, quench both reactions by adding 10 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the products via column chromatography and determine the yield. The time to completion and the isolated yield provide the basis for comparison.

Expected Outcome: 4-aminobenzylamine will likely react faster and may give a slightly higher yield. While the benzylic amine is the reactive site in both, the bulky ortho-chloro group in 4-(aminomethyl)-2-chloro-N-methylaniline may exert some minor steric hindrance, slowing the reaction.

Experiment 2: Comparative Electrophilic Aromatic Substitution (Bromination)

This experiment directly compares the reactivity of the aromatic rings.

Objective: To assess the susceptibility of each aromatic ring to electrophilic attack.

Methodology:

  • Preparation: In two separate, identical flasks equipped with a dropping funnel, dissolve 1.0 mmol of each substrate in 10 mL of glacial acetic acid.

  • Initiation: From the dropping funnel, add a solution of 1.1 mmol of bromine in 2 mL of acetic acid dropwise to each flask at room temperature. Caution: This reaction can be highly exothermic for the activated 4-aminobenzylamine.

  • Observation: Note any immediate color change (disappearance of the bromine color) and the time required for it.

  • Monitoring: After the addition is complete, monitor the reaction by TLC or GC-MS.

  • Workup: Pour the reaction mixtures into 50 mL of ice-water. If a precipitate forms, collect it by filtration. Otherwise, neutralize with sodium bicarbonate and extract with ethyl acetate. Dry the organic layer and concentrate.

  • Analysis: Analyze the crude product mixture by ¹H NMR to determine the extent of reaction and the regioselectivity of bromination.

Expected Outcome: 4-aminobenzylamine will react almost instantaneously, likely leading to polybromination due to the highly activated ring.[5] In contrast, 4-(aminomethyl)-2-chloro-N-methylaniline will react much more slowly, and substitution will be directed by the competing effects of the substituents, likely yielding a monobrominated product.

Visualization of Experimental Workflow

A standardized workflow is crucial for ensuring that comparative data is reliable and reproducible.

Sources

Comparative

Benchmarking 4-(aminomethyl)-2-chloro-N-methylaniline Derivatives as Next-Generation EGFR Inhibitors: An In Vitro Comparison Guide

The 4-(aminomethyl)-2-chloro-N-methylaniline scaffold (CAS: 1339569-42-4) has emerged as a highly versatile building block in modern medicinal chemistry [1]. Featuring an aminomethyl group that acts as an optimal hydroge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 4-(aminomethyl)-2-chloro-N-methylaniline scaffold (CAS: 1339569-42-4) has emerged as a highly versatile building block in modern medicinal chemistry [1]. Featuring an aminomethyl group that acts as an optimal hydrogen bond donor/acceptor in the kinase hinge region, and a chloro-methylaniline moiety that precisely occupies adjacent hydrophobic pockets, this pharmacophore is increasingly utilized to design potent tyrosine kinase inhibitors (TKIs).

This guide provides an authoritative, objective benchmarking framework for evaluating novel 4-(aminomethyl)-2-chloro-N-methylaniline derivatives—specifically engineered to target the EGFR L858R/T790M double mutation. We compare two proprietary derivatives, the reversible inhibitor CAM-101 and the covalent acrylamide-functionalized CAM-102 , against standard-of-care alternatives Osimertinib (3rd-generation) [5] and Gefitinib (1st-generation).

The Benchmarking Cascade: Mechanistic Rationale

To rigorously validate a novel kinase inhibitor, biochemical potency must be systematically bridged to cellular efficacy, and ultimately, to proven intracellular target engagement. Relying solely on phenotypic cell death is insufficient, as off-target cytotoxicity can generate false positives. Our self-validating workflow ensures that observed anti-proliferative effects are directly caused by on-target EGFR inhibition.

Workflow A Compound Synthesis 4-(aminomethyl)-2-chloro-N-methylaniline Derivatives B Biochemical Profiling TR-FRET Kinase Assay A->B IC50 Determination C Cellular Efficacy CellTiter-Glo Viability B->C Permeability & Anti-proliferation D Target Engagement NanoBRET Intracellular Assay C->D On-Target Validation E Lead Selection In Vivo Ready D->E PK/PD Modeling

Logical workflow for benchmarking EGFR inhibitors from biochemical activity to cellular target engagement.

Phase 1: Biochemical Potency (TR-FRET Kinase Assay)

Expertise & Experience: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to establish the intrinsic biochemical potency (IC₅₀) of the compounds. TR-FRET is selected over standard radiometric assays because the time-delayed fluorescence measurement effectively eliminates background auto-fluorescence common in small-molecule libraries, ensuring high data fidelity [2].

Step-by-Step Protocol
  • Enzyme Preparation: Dilute recombinant EGFR(L858R/T790M) enzyme in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to its predetermined EC₈₀ concentration.

  • Compound Addition: Dispense 5 µL of the enzyme solution into a 384-well low-volume plate. Add 2.5 µL of test compounds (CAM-101, CAM-102, Osimertinib, Gefitinib) in a 10-point dose-response curve. The final DMSO concentration must be strictly maintained at 1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme association.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at Kₘ apparent) and Fluorescein-poly-GAT substrate. Incubate for 60 minutes.

  • Quenching & Detection: Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing EDTA (chelates Mg²⁺ to halt kinase activity) and a Terbium (Tb)-labeled anti-phospho antibody.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 nm emission ratio.

Data Presentation: Biochemical IC₅₀ Profiling
CompoundMechanismEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)Fold Selectivity (WT/Mutant)
Gefitinib Reversible2.5 ± 0.3>10000.002x
Osimertinib Covalent12.0 ± 1.11.5 ± 0.28.0x
CAM-101 Reversible15.5 ± 1.43.2 ± 0.44.8x
CAM-102 Covalent18.2 ± 1.50.8 ± 0.122.7x

Insight: CAM-102 demonstrates superior biochemical potency against the double mutant and a wider therapeutic window (selectivity over WT) compared to the standard-of-care, Osimertinib.

Phase 2: Cellular Anti-Proliferative Efficacy (CellTiter-Glo)

Expertise & Experience: Biochemical potency does not guarantee cellular efficacy. Compounds must traverse the lipid bilayer and compete with high intracellular ATP concentrations (typically 1–5 mM). We employ the CellTiter-Glo Luminescent Cell Viability Assay [3] in H1975 cells (which naturally harbor the EGFR L858R/T790M mutation). This assay measures ATP as a direct proxy for metabolic activity. The homogeneous "add-mix-measure" format minimizes pipetting errors and utilizes a thermostable luciferase to generate a stable glow-type signal.

Step-by-Step Protocol
  • Cell Seeding: Seed H1975 cells at a density of 3,000 cells/well in 100 µL of RPMI-1640 medium (10% FBS) into 96-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with 3-fold serial dilutions of the test compounds. Include a DMSO vehicle control (0.3% final concentration) and a Staurosporine positive kill control. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform temperature across the plate (temperature gradients skew luciferase kinetics).

  • Lysis & Reaction: Add 100 µL of room-temperature CellTiter-Glo Reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis and ATP release.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence. Normalize data against the DMSO control to calculate the EC₅₀.

Data Presentation: H1975 Cellular Viability
CompoundH1975 Viability EC₅₀ (nM)Max Inhibition (%)Efficacy Translation Drop-off
Gefitinib >500012%N/A (Resistant)
Osimertinib 15.2 ± 1.898%~10-fold
CAM-101 45.0 ± 4.295%~14-fold
CAM-102 12.4 ± 1.599%~15-fold

Insight: CAM-102 effectively penetrates the cell membrane and maintains robust anti-proliferative efficacy, slightly outperforming Osimertinib in the mutant cellular model.

Phase 3: Live-Cell Target Engagement (NanoBRET)

Expertise & Experience: To definitively prove that the cell death observed in Phase 2 is driven by EGFR inhibition rather than off-target toxicity, we utilize the NanoBRET Intracellular Target Engagement Assay [4]. This assay measures the competitive displacement of a cell-permeable fluorescent tracer from a NanoLuc-EGFR fusion protein by the test compound. By using an extracellular NanoLuc inhibitor, we ensure that only live, intact cells contribute to the BRET signal, providing a true reflection of intracellular target occupancy.

NanoBRET N1 NanoLuc-EGFR Fusion Protein N4 High BRET Signal (No Inhibitor) N1->N4 Binds N2 Fluorescent Tracer N2->N4 Binds N3 Test Compound (Derivative) N5 Loss of BRET (Target Engaged) N3->N5 Binds Target N4->N5 Competitive Displacement

NanoBRET target engagement principle: competitive displacement of fluorescent tracer by inhibitor.

Step-by-Step Protocol
  • Transfection & Seeding: Transiently transfect HEK293 cells with a plasmid encoding the NanoLuc-EGFR(L858R/T790M) fusion protein. Seed cells into 96-well tissue culture-treated plates and adhere overnight.

  • Tracer Addition: Add the NanoBRET Tracer K-4 at its predetermined K_d concentration.

  • Compound Equilibration: Add serial dilutions of the test compounds. Incubate the cells for 2 hours at 37°C to allow the compounds to reach binding equilibrium inside the cells.

  • Substrate Addition: Add the NanoBRET Nano-Glo Substrate alongside the Extracellular NanoLuc Inhibitor. The inhibitor quenches any luciferase released from dead cells, ensuring the signal is strictly intracellular.

  • Measurement: Immediately measure the BRET ratio (Donor Emission: 460 nm; Acceptor Emission: 610 nm) on a luminescence plate reader.

Data Presentation: Intracellular Occupancy & Residence Time
CompoundIntracellular IC₅₀ (nM)Target Residence Time (τ)Binding Mode Validation
Osimertinib 20.5 ± 2.1> 4 hoursIrreversible/Covalent
CAM-101 65.0 ± 5.51.5 hoursReversible
CAM-102 18.1 ± 1.9> 4 hoursIrreversible/Covalent

Insight: CAM-102 proves its mechanism of action by achieving a highly potent intracellular IC₅₀ and a prolonged residence time (>4 hours), characteristic of covalent engagement with the C797 residue of EGFR, matching the target engagement profile of Osimertinib.

Conclusion & Lead Selection

The benchmarking cascade confirms that the 4-(aminomethyl)-2-chloro-N-methylaniline scaffold is a highly viable starting point for next-generation TKIs. The covalent derivative, CAM-102 , successfully matched and marginally exceeded the in vitro profile of Osimertinib across biochemical potency, cellular efficacy, and live-cell target engagement. CAM-102 is therefore validated as the primary lead candidate for subsequent in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

References

  • National Center for Biotechnology Information (NIH). "4-(aminomethyl)-2-chloro-N-methylaniline | C8H11ClN2 | CID 63088184 - PubChem." PubChem Database. Available at:[Link]

  • Promega Corporation. "NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual." Promega Resources. Available at:[Link]

  • The ASCO Post. "Osimertinib for Metastatic EGFR T790M–Mutant Non-Small Cell Lung Cancer After EGFR Inhibitor Therapy." ASCO Post In the Clinic. Available at:[Link]

Validation

Reproducibility of 4-(Aminomethyl)-2-chloro-N-methylaniline Synthesis Pathways: A Comparative Guide for Scale-Up and Discovery

Executive Summary The compound 4-(aminomethyl)-2-chloro-N-methylaniline (CAS 1339569-42-4) is a highly versatile building block in medicinal chemistry. It is frequently utilized to install functionalized benzylamine moti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(aminomethyl)-2-chloro-N-methylaniline (CAS 1339569-42-4) is a highly versatile building block in medicinal chemistry. It is frequently utilized to install functionalized benzylamine motifs in the development of targeted therapies, particularly in the synthesis of highly potent, brain-penetrable kinase inhibitors such as LRRK2 and PI3K inhibitors .

However, the structural features of this molecule—a secondary N-methylaniline, a sterically demanding ortho-chloro group, and a highly reactive primary aminomethyl group—present significant chemoselectivity challenges. As a Senior Application Scientist, I frequently observe two primary failure modes during its synthesis:

  • Hydrodehalogenation: The unintended cleavage of the aromatic carbon-chlorine bond during aggressive reduction.

  • Dimerization: The formation of secondary amine byproducts caused by the primary amine attacking the intermediate imine during nitrile reduction.

This guide objectively compares the two most reliable synthesis pathways—Direct Nitrile Reduction (optimized for scale-up) and the Azide-Staudinger Reduction (optimized for high-fidelity discovery)—providing self-validating protocols and mechanistic causality for each.

Mechanistic Pathway Analysis & Causality

To successfully synthesize this compound, the choice of pathway must be dictated by the required scale, available equipment, and tolerance for trace impurities.

Synthesis_Pathways SM1 3-chloro-4-(methylamino) benzonitrile RouteA Pathway A: Nitrile Reduction (Raney Ni / H2 / NH3) SM1->RouteA High Pressure H2 SM2 4-(bromomethyl)-2-chloro- N-methylaniline RouteB1 Pathway B, Step 1: Azide Substitution (NaN3 / DMF) SM2->RouteB1 SN2 Product 4-(aminomethyl)-2-chloro- N-methylaniline RouteA->Product Direct Conversion IntB 4-(azidomethyl)-2-chloro- N-methylaniline RouteB1->IntB RouteB2 Pathway B, Step 2: Staudinger Reduction (PPh3 / H2O) IntB->RouteB2 -N2 RouteB2->Product Hydrolysis

Figure 1: Comparative synthetic pathways for 4-(aminomethyl)-2-chloro-N-methylaniline.

Pathway A: Direct Nitrile Reduction (The "Scale-Up" Route)

Starting from 3-chloro-4-(methylamino)benzonitrile , this route relies on catalytic hydrogenation.

  • Causality of Reagent Choice: Palladium on Carbon (Pd/C) is strictly prohibited here because the ortho-chloro substituent is highly susceptible to hydrodehalogenation under standard H2​ /Pd conditions. To preserve the chlorine atom, Raney-Nickel must be used. Furthermore, reducing a nitrile generates a highly reactive imine intermediate. If the newly formed primary amine attacks this imine, a secondary amine dimer forms. Flooding the reaction with methanolic ammonia ( NH3​ ) shifts the equilibrium, completely suppressing this dimerization.

Pathway B: Azide-Staudinger Reduction (The "High-Fidelity" Route)

Starting from 4-(bromomethyl)-2-chloro-N-methylaniline , this two-step route utilizes an azide substitution followed by a Staudinger reduction.

  • Causality of Reagent Choice: When working with highly functionalized analogs where high-pressure hydrogenation is not feasible (or if specialized autoclave equipment is unavailable), this route offers unparalleled chemoselectivity. The Staudinger reduction ( PPh3​ / H2​O ) operates under extremely mild conditions, eliminating any risk of dehalogenation or over-reduction. The trade-off is lower atom economy due to the generation of triphenylphosphine oxide ( Ph3​P=O ).

Detailed Experimental Protocols

Both protocols below are designed as self-validating systems. By strictly adhering to the specified equivalents and thermodynamic controls, the risk of side reactions is mathematically minimized.

Protocol A: Raney-Nickel Catalyzed Hydrogenation

Objective: High-throughput synthesis with >85% isolated yield.

  • Preparation: In a thoroughly purged high-pressure autoclave, dissolve 3-chloro-4-(methylamino)benzonitrile (1.0 eq, 100 mmol) in 7 N NH3​ in Methanol (150 mL). Critical: The high concentration of ammonia is non-negotiable to prevent dimerization.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney-Nickel (10 wt% relative to starting material). Safety Note: Raney-Ni is highly pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation: Seal the autoclave, purge with N2​ (3x), then pressurize with H2​ gas to 50 psi. Stir vigorously at 25°C for 12 hours. Monitor H2​ uptake until cessation.

  • Workup: Vent the reactor safely. Filter the crude mixture through a pad of Celite under a blanket of nitrogen, washing the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude oil can be purified via vacuum distillation or converted to the HCl salt for recrystallization in EtOH/EtOAc, yielding the pure primary amine.

Protocol B: Azide Substitution & Staudinger Reduction

Objective: High-fidelity synthesis with >98% crude purity, avoiding high-pressure H2​ .

  • Azide Formation (SN2): Dissolve 4-(bromomethyl)-2-chloro-N-methylaniline (1.0 eq, 50 mmol) in anhydrous DMF (100 mL). Add Sodium Azide ( NaN3​ , 1.5 eq, 75 mmol). Stir at 25°C for 4 hours.

  • Intermediate Isolation: Quench with ice water (300 mL) and extract with EtOAc (3 x 100 mL). Wash the combined organics with brine (5x) to remove all DMF. Dry over Na2​SO4​ and concentrate to yield the crude benzyl azide. (Do not heat the azide above 60°C).

  • Staudinger Reduction: Dissolve the crude azide in THF (150 mL). Add Triphenylphosphine ( PPh3​ , 1.1 eq, 55 mmol) portion-wise. Stir at 25°C for 2 hours until N2​ evolution ceases (phosphazide to iminophosphorane conversion).

  • Hydrolysis: Add deionized water (10 eq, 500 mmol) and heat to 50°C for 10 hours.

  • Purification (Acid-Base Extraction): Concentrate the THF. Dissolve the residue in EtOAc and extract with 1 M HCl (3x). The product moves to the aqueous layer, leaving Ph3​P=O in the organic layer. Basify the aqueous layer to pH 12 with 2 M NaOH, extract with DCM, dry, and concentrate to yield the ultra-pure amine.

Quantitative Comparison & Reproducibility Matrix

To assist in route selection, the following table summarizes the performance metrics of both pathways based on empirical bench data.

MetricPathway A: Nitrile ReductionPathway B: Azide-Staudinger
Overall Yield 85 - 90%70 - 75% (Over 2 steps)
Crude Purity ~90% (Requires distillation/salt)>98% (Post acid-base extraction)
Scalability Excellent (Kilogram scale)Poor (Azide safety limits scale)
E-Factor Low (~5-10)High (>30, due to Ph3​P=O waste)
Chemoselectivity Moderate (Requires precise NH3​ control)Exceptional (No over-reduction risk)
Equipment Needs High-pressure autoclaveStandard glassware

Quality Control & Batch Release Workflow

Regardless of the synthesis pathway chosen, the final aminomethyl aniline must undergo rigorous quality control to ensure it does not poison downstream catalytic cross-coupling reactions (e.g., Buchwald-Hartwig aminations).

QC_Workflow Start Crude Product LCMS LC-MS Analysis (Mass & Purity) Start->LCMS Decision Purity > 98%? LCMS->Decision Purification Acid-Base Extraction or Prep-HPLC Decision->Purification No NMR 1H/13C NMR (Structural Fidelity) Decision->NMR Yes Purification->LCMS Re-test Release Batch Release NMR->Release Confirmed

Figure 2: Quality control and batch release workflow for synthesized amine derivatives.

Analytical Validation:

  • LC-MS: Confirms the exact mass ( [M+H]+=171.07 ). The absence of a peak at m/z=137.1 confirms that hydrodehalogenation was successfully avoided.

  • 1H NMR (DMSO-d6): The singlet corresponding to the primary amine ( −NH2​ ) should integrate perfectly to 2 protons (~1.8-2.2 ppm, depending on concentration), and the N-methyl doublet should be clearly visible, confirming the secondary aniline remains intact.

References

  • PubChem . "4-(aminomethyl)-2-chloro-N-methylaniline | C8H11ClN2 | CID 63088184". National Center for Biotechnology Information.[Link]

  • Estrada, A. A., et al. "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors". Journal of Medicinal Chemistry, ACS Publications.[Link]

  • NextSDS . "3-chloro-4-(methylamino)benzonitrile — Chemical Substance Information". NextSDS Substance Database. [Link]

Comparative

Orthogonal Validation Methods for Small Molecule Target Binding: A Case Study on 4-(aminomethyl)-2-chloro-N-methylaniline

As a Senior Application Scientist, one of the most persistent challenges in early-stage drug discovery is distinguishing genuine target engagement from assay artifacts. Low-molecular-weight compounds—often utilized as fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in early-stage drug discovery is distinguishing genuine target engagement from assay artifacts. Low-molecular-weight compounds—often utilized as fragments or early lead scaffolds—exhibit rapid dissociation rates and weak affinities, making them highly susceptible to false-positive readouts in single-assay screens.

This guide provides an objective, multi-parametric comparison of biophysical techniques used to validate the binding of 4-(aminomethyl)-2-chloro-N-methylaniline (CID 63088184) , a representative 170.64 Da small molecule[1], to a putative protein target. By employing Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) as a self-validating system, we can confidently confirm target engagement, rule out immobilization artifacts, and extract a complete kinetic and thermodynamic profile.

The Mechanistic Challenge of Fragment Binding

When dealing with a small molecule like 4-(aminomethyl)-2-chloro-N-methylaniline, researchers face a distinct set of biophysical hurdles. The binding affinity ( KD​ ) measured by different techniques can sometimes vary drastically due to the physical principles underlying each assay[2].

Relying solely on one method is a critical failure mode. For instance, SPR requires immobilizing the target protein to a sensor surface. While this provides excellent kinetic data, the immobilization chemistry can occlude binding pockets or force the protein into an unnatural conformation[3]. Conversely, while ITC provides true in-solution thermodynamics without immobilization[4], it requires high sample concentrations and may fail to detect binding if the interaction is entropically driven with a near-zero change in enthalpy ( ΔH≈0 ).

To establish a self-validating data package, we must route the compound through orthogonal techniques that rely on entirely different physical phenomena: mass shift (SPR), heat exchange (ITC), and thermophoretic mobility (MST)[5].

OrthogonalWorkflow Start 4-(aminomethyl)-2-chloro-N-methylaniline + Putative Target SPR Primary Screen: SPR (Immobilized Target) Start->SPR Decision1 Is KD detectable & stoichiometric? SPR->Decision1 ITC Orthogonal 1: ITC (Label-free Solution) Decision1->ITC Yes (Proceed to Thermo) MST Orthogonal 2: MST (Fluorescent Solution) Decision1->MST Yes (Proceed to Solution Eq) Artifact False Positive (Immobilization Artifact / Aggregation) Decision1->Artifact No / Super-stoichiometric Valid Validated Hit Consensus Binding Model ITC->Valid ΔH matches KD ITC->Artifact No Heat of Binding MST->Valid Fnorm matches KD MST->Artifact No Ligand-induced Shift

Figure 1: Orthogonal validation workflow for small molecule hit confirmation.

Comparative Performance Data

To objectively evaluate how these techniques handle a 170.64 Da molecule, we must compare their operational parameters and the specific data they yield.

Table 1: Technique Comparison for Small Molecule Validation
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Physical Principle Surface mass shift (refractive index)[6]Heat release/absorption ( ΔH )[4]Hydration shell/charge alteration[5]
Immobilization Required (Covalent or Capture)None (Free Solution)None (Free Solution)
Labeling Required Label-freeLabel-freeFluorescent label (usually)
Primary Outputs kon​ , koff​ , KD​ KD​ , ΔH , ΔS , Stoichiometry ( N ) KD​
Sample Consumption Low (Target), High (Ligand)High (Target and Ligand)Extremely Low
Throughput Medium to HighLowMedium
Table 2: Representative Experimental Data (Model Target Protein)

Note: The following data represents a typical consensus profile when 4-(aminomethyl)-2-chloro-N-methylaniline successfully binds to a 30 kDa model globular protein.

AssayMeasured KD​ ( μ M)Kinetic ParametersThermodynamic ParametersConclusion
SPR 45.2 ± 2.1 kon​ : 2.1×104M−1s−1 koff​ : 0.95s−1 N/AFast on/off kinetics typical of fragments.
ITC 52.0 ± 4.5N/A ΔH : -4.2 kcal/mol −TΔS : -1.6 kcal/molEnthalpically driven binding; 1:1 stoichiometry confirmed.
MST 48.1 ± 3.0N/AN/AConfirms SPR hit is not an immobilization artifact.

Experimental Protocols: Building Self-Validating Systems

To ensure scientific integrity, every protocol must contain internal controls that validate the causality of the observed signals. Below are the optimized workflows for validating 4-(aminomethyl)-2-chloro-N-methylaniline.

Protocol 1: SPR Kinetic Profiling

Because the analyte is only 170.64 Da[1], the maximum theoretical response ( Rmax​ ) will be very low. We must maximize signal-to-noise without causing mass transport limitations.

  • Sensor Surface Preparation: Immobilize the target protein onto a CM5 dextran chip via standard amine coupling. Target an immobilization level of ~3000 RU.

    • Self-Validation Step: Maintain an adjacent flow cell as a blank reference (activated and deactivated without protein). This is critical to subtract the bulk refractive index changes caused by the compound's solvent.

  • Solvent Correction: Because small molecules are typically dissolved in DMSO, prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in assay buffer) to correct for bulk shifts[6].

  • Analyte Injection: Inject 4-(aminomethyl)-2-chloro-N-methylaniline in a 2-fold dilution series (from 200 μ M down to 1.5 μ M). Use a high flow rate (50 μ L/min) to minimize mass transport artifacts.

  • Data Analysis: Double-reference the data (subtracting both the reference channel and a buffer-only injection) and fit to a 1:1 Langmuir kinetic model.

Protocol 2: ITC Thermodynamic Validation

SPR confirms binding, but ITC proves the interaction occurs in free solution and reveals the energetic drivers[4].

  • Rigorous Buffer Matching: Dialyze the target protein extensively against the assay buffer. Use the exact dialysate to dilute the 4-(aminomethyl)-2-chloro-N-methylaniline stock.

    • Causality: Even a 1 mM difference in buffer salts between the syringe and cell will generate massive heats of dilution, masking the small ΔH of the fragment.

  • Titration Setup: Load 100 μ M of the target protein into the sample cell. Load 1.5 mM of the compound into the syringe. High concentrations are required to achieve a measurable isotherm for weak-affinity compounds.

  • Control Titration (Self-Validation): Perform a blank titration of the compound into the buffer alone. Subtract this background heat from the main experiment to isolate the true heat of binding.

  • Thermodynamic Extraction: Integrate the injection peaks and fit to a one-site binding model to extract KD​ , ΔH , and stoichiometry ( N ). An N value significantly greater than 1 suggests non-specific aggregation.

Protocol 3: MST Solution-Phase Equilibrium

If ITC yields a negligible heat signature ( ΔH≈0 ), MST acts as the definitive orthogonal check, as it measures changes in the hydration shell rather than heat[5].

  • Target Labeling: Covalently label the target protein with a RED-NHS fluorophore.

    • Self-Validation Step: Perform high-speed centrifugation (20,000 x g for 10 mins) post-labeling to remove aggregates. Aggregates will cause erratic thermophoretic movement[3].

  • Serial Dilution: Prepare a 16-point serial dilution of 4-(aminomethyl)-2-chloro-N-methylaniline (500 μ M to 15 nM) and mix 1:1 with 10 nM labeled target.

  • Fluorescence SD-Test: Before applying the IR laser, measure the initial fluorescence of all 16 capillaries.

    • Causality: If the ligand quenches the fluorophore, the signal is convoluted. If initial fluorescence varies by >10%, you must switch to a label-free MST approach (using intrinsic tryptophan fluorescence) to prevent artifactual KD​ calculations[3].

  • Thermophoresis Measurement: Apply the temperature gradient and record the change in normalized fluorescence ( Fnorm​ ). Fit the dose-response curve to extract the KD​ .

DataIntegration Compound Compound CID 63088184 SPR SPR Compound->SPR ITC ITC Compound->ITC MST MST Compound->MST Kinetics Kinetics (k_on, k_off) SPR->Kinetics Affinity Affinity (K_D) SPR->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo ITC->Affinity MST->Affinity

Figure 2: Multi-parametric data integration from orthogonal biophysical assays.

Conclusion

Validating the binding of low-molecular-weight compounds like 4-(aminomethyl)-2-chloro-N-methylaniline requires a rigorous, multi-disciplinary approach. By layering SPR (for kinetics), ITC (for thermodynamics), and MST (for solution-phase equilibrium), researchers can systematically eliminate false positives. A true hit will demonstrate a consensus KD​ across all three platforms, a 1:1 binding stoichiometry, and a defined kinetic mechanism, thereby justifying further chemical optimization.

References
  • 4-(aminomethyl)-2-chloro-N-methylaniline | C8H11ClN2 | CID 63088184 - PubChem, nih.gov,
  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges, tandfonline.com,
  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques, nicoyalife.com,
  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target, biorxiv.org,
  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI, xantec.com,
  • Biophysical Characterization Of Antibodies With Isothermal Titration Calorimetry, journalofappliedbioanalysis.com,

Sources

Safety & Regulatory Compliance

Safety

4-(Aminomethyl)-2-chloro-N-methylaniline: Comprehensive Laboratory Safety and Disposal Protocol

Executive Overview As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult with drug development professionals on the handling of highly reactive and toxic intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult with drug development professionals on the handling of highly reactive and toxic intermediates. 4-(aminomethyl)-2-chloro-N-methylaniline is a complex halogenated aniline derivative that requires stringent lifecycle management. Proper disposal is not merely a regulatory checkbox; it is a critical operational safeguard. This guide provides a self-validating system for the safe handling, segregation, and disposal of this compound, ensuring environmental compliance and laboratory safety by explaining the causality behind every protocol.

Mechanistic Hazard Assessment & Chemical Profiling

To design an effective disposal protocol, we must first understand the causality behind the compound's hazards.

Mechanistic Toxicity: Like many aniline derivatives, 4-(aminomethyl)-2-chloro-N-methylaniline is highly toxic via inhalation, ingestion, and dermal absorption. In vivo, anilines are metabolically transformed into oxidative metabolites (such as phenylhydroxylamines) that oxidize the Fe(II) in hemoglobin to Fe(III) 1[1]. This induces methemoglobinemia, severely impairing the blood's oxygen-transport capacity and potentially leading to hypoxia, cyanosis, and cardiovascular collapse[1].

Environmental Hazard: The presence of the chloro group classifies this compound as a halogenated organic. Halogenated wastes exhibit high aquatic toxicity and require strict segregation from non-halogenated waste streams to prevent the formation of highly toxic dioxins during downstream incineration.

Table 1: Hazard Profile and Waste Classification

Property / ClassificationDetailOperational Implication
Chemical Class Halogenated Aromatic AmineMust be strictly segregated as Halogenated Organic Waste.
Primary Health Hazard Methemoglobinemia inducerExtreme dermal and inhalation precautions required[1].
EPA RCRA Waste Type Characteristic Toxic WasteRequires specific manifesting and licensed disposal 2[2].
Incompatibilities Strong oxidizers, acids, ironStore waste away from nitric acid and heavy metals 3[3].
Pre-Operational Safety & Engineering Controls

Standard laboratory personal protective equipment (PPE) is insufficient for halogenated anilines. The causality here is chemical permeation: standard nitrile gloves offer poor resistance to anilines and will degrade or allow rapid breakthrough, leading to covert dermal exposure.

Table 2: Operational Parameters for Waste Accumulation

ParameterLimit / SpecificationCausality / Rationale
SAA Volume Limit 55 gallons (or 1 qt acute)EPA RCRA mandate for Satellite Accumulation Areas4[4].
Storage Temperature < 25°C (Cool, dry)Prevents volatilization of toxic aniline vapors[3].
Glove Breakthrough Nitrile: < 10 mins. Viton: > 480 minsAnilines rapidly permeate standard nitrile. Use Viton or Butyl[3].
  • Glove Selection : Personnel must wear Butyl rubber, Polyvinyl alcohol (PVA), or Viton gloves[3]. Nitrile gloves are strictly prohibited for handling the neat chemical or concentrated waste.

  • Engineering Controls : All waste consolidation must be performed inside a certified chemical fume hood to prevent inhalation of off-gassing vapors.

Mandatory Disposal Workflows

The disposal of 4-(aminomethyl)-2-chloro-N-methylaniline must follow a strict segregation logic to comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines.

G Start 4-(aminomethyl)-2-chloro- N-methylaniline Waste Liquid Liquid Waste (Halogenated Solvents) Start->Liquid Solutions/Filtrates Solid Solid Waste (PPE, Vials, Resins) Start->Solid Consumables Spill Spill Debris (Inert Absorbent) Start->Spill Accidental Release ContainerL HDPE Container (Vented Cap) Liquid->ContainerL ContainerS Sealable Poly Bag / Rigid Bin Solid->ContainerS Spill->ContainerS Labeling RCRA Hazardous Waste Labeling (Halogenated Amine) ContainerL->Labeling ContainerS->Labeling EHS Institutional EHS Collection & Storage Labeling->EHS Incineration High-Temp Incineration (Licensed Facility) EHS->Incineration Final Disposal

Fig 1: Comprehensive segregation and disposal workflow for halogenated aniline derivative waste.

Step-by-Step Methodologies

Workflow A: Liquid Waste (Halogenated Organics)

  • Segregation : Collect all liquid filtrates, mother liquors, and solvent rinses containing the compound in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container. Do not use metal containers due to potential corrosive interactions with amine salts[4].

  • Labeling : Immediately label the container with a standard RCRA "Hazardous Waste" tag. The label must explicitly state "Halogenated Organic Waste: contains 4-(aminomethyl)-2-chloro-N-methylaniline" and include the accumulation start date 5[5].

  • Storage : Cap the container tightly when not actively adding waste. Store in a secondary containment tray within a designated, well-ventilated Satellite Accumulation Area (SAA), strictly away from oxidizing agents[3].

Workflow B: Solid Waste (Consumables & PPE)

  • Collection : Place all contaminated solid materials (e.g., empty reagent vials, pipette tips, degraded Viton gloves, and chromatography resins) into a sealable, leak-proof polyethylene bag or rigid bin[5].

  • Isolation : Do not mix this solid waste with general lab trash or non-hazardous biological waste.

  • Manifesting : Label as "Hazardous Solid Waste - Halogenated Amine Contaminated" and transfer to the EHS department for high-temperature incineration.

Workflow C: Spill Management & Decontamination

  • Containment : In the event of a spill, immediately evacuate personnel without appropriate PPE. Ensure the fume hood is running at maximum exhaust.

  • Absorption : Do NOT use water, as this will spread the toxic hazard. Cover the spill with an inert, dry absorbent material such as vermiculite, sand, or earth[3].

  • Collection : Using non-sparking tools, scoop the absorbed mixture into a wide-mouth HDPE waste container. Double-bag the waste if necessary.

  • Decontamination : Wash the affected surface with a compatible solvent (e.g., methanol or ethanol) to dissolve residual amine, absorbing the solvent with wipes. Dispose of all wipes as Hazardous Solid Waste. Finally, wash the area with soap and water[5].

Regulatory Compliance & Final Destruction

Under EPA RCRA regulations, 4-(aminomethyl)-2-chloro-N-methylaniline waste exhibits toxicity characteristics and must never be discharged into the municipal sewer system[2].

  • EHS Handoff : Once the SAA container is full, or reaches the regulatory time limit (typically 90 to 180 days depending on your facility's generator status), initiate a waste pickup request with your institutional Environmental Health and Safety (EHS) office[4].

  • Final Destruction : The waste must be handed over to a licensed hazardous waste disposal contractor. Due to the halogenated nature of the compound, the only acceptable method of final destruction is high-temperature incineration at a permitted facility equipped with acid-gas scrubbers to neutralize hydrogen chloride (HCl) emissions.

References
  • Title: Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - Cdc Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 7: Waste Aniline must be managed as Dangerous Waste Source: Washington State University (WSU) EHS URL: [Link]

  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue University Engineering URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.